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  • Product: 2-Ethoxy-3-fluoro-4-methylbenzoic acid
  • CAS: 2383889-03-8

Core Science & Biosynthesis

Foundational

Physicochemical Profile of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A comprehensive search for the physicochemical characteristics of 2-Ethoxy-3-fluoro-4-methylbenzoic acid did not yield specific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A comprehensive search for the physicochemical characteristics of 2-Ethoxy-3-fluoro-4-methylbenzoic acid did not yield specific data for this compound. The information available pertains to structurally related but distinct molecules. Therefore, a detailed technical guide on the specified topic cannot be provided at this time.

This guide will instead focus on the general physicochemical properties, characterization methodologies, and expected influences of the constituent functional groups (ethoxy, fluoro, methyl, and carboxylic acid) on a benzoic acid core. This information is provided to offer a predictive framework for understanding the likely characteristics of 2-Ethoxy-3-fluoro-4-methylbenzoic acid, should it be synthesized or become available.

Molecular Structure and Identification

The fundamental step in characterizing any chemical compound is to ascertain its structure and fundamental identifiers.

1.1. Chemical Structure

The name 2-Ethoxy-3-fluoro-4-methylbenzoic acid defines a specific arrangement of substituents on a benzene ring. A diagram of the hypothesized structure is essential for any predictive analysis.

Caption: 2D structure of 2-Ethoxy-3-fluoro-4-methylbenzoic acid.

1.2. Key Identifiers (Predicted)

While a CAS number is not available, other identifiers can be predicted based on the structure:

IdentifierPredicted Value
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
SMILES String CCOC1=C(C(=C(C=C1)C)C(=O)O)F
InChI Key (Not available without synthesis and registration)

Predicted Physicochemical Properties

The properties of a substituted benzoic acid are a composite of the effects of its various functional groups.

2.1. Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter, influencing solubility, and biological interactions. The pKa is modulated by the electronic effects of the other substituents.

  • Carboxylic Acid Group : Inherently acidic. Benzoic acid itself has a pKa of approximately 4.20.[1]

  • Ethoxy Group (-OCH₂CH₃) : This group at the ortho position will likely increase acidity due to the "ortho effect." All ortho-substituted benzoic acids, regardless of the substituent's electronic nature, are generally stronger acids than benzoic acid.[2] This is attributed to a combination of steric and electronic factors, where the substituent forces the carboxyl group out of the plane of the benzene ring, which in turn increases the acidity.[2]

  • Fluoro Group (-F) : Fluorine is a strongly electronegative atom and exerts a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion, thereby increasing acidity.

  • Methyl Group (-CH₃) : The methyl group is electron-donating (+I effect), which would typically decrease acidity. However, its effect will be weighed against the stronger influences of the ortho-ethoxy and fluoro groups.

2.2. Solubility

Solubility in aqueous and organic solvents is crucial for drug development and experimental design.

  • Aqueous Solubility : The presence of the polar carboxylic acid group suggests some water solubility, which will be pH-dependent. At pH values above the pKa, the compound will deprotonate to form the more soluble carboxylate salt. The ethoxy and methyl groups are hydrophobic and will decrease water solubility.

  • Organic Solvent Solubility : The aromatic ring and alkyl groups (ethoxy, methyl) suggest good solubility in common organic solvents like ethanol, acetone, and ethyl acetate.[3]

2.3. Melting Point

The melting point is a key indicator of purity. For crystalline solids, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.[4][5][6] For related compounds like 3-Fluoro-4-methylbenzoic acid, the melting point is in the range of 169-171 °C. The introduction of an ethoxy group may alter the crystal lattice packing and thus change the melting point.

2.4. Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The presence of the ethoxy and methyl groups would increase the lipophilicity compared to a simpler fluorobenzoic acid.

Methodologies for Physicochemical Characterization

Should 2-Ethoxy-3-fluoro-4-methylbenzoic acid be synthesized, the following standard experimental protocols would be employed for its characterization.

3.1. Determination of Melting Point

This procedure is fundamental for assessing the purity of a solid organic compound.[7][8]

Experimental Protocol:

  • Sample Preparation : A small amount of the crystalline solid is finely ground into a powder.

  • Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[8]

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.[7]

  • Heating and Observation :

    • A rapid heating rate is used initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second, fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point.[4]

  • Data Recording : The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8]

Caption: Workflow for Melting Point Determination.

3.2. Determination of pKa via Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated (acid) and deprotonated (conjugate base) forms of the compound.[9]

Experimental Protocol:

  • Stock Solution Preparation : A stock solution of the compound is prepared in a suitable solvent, often a mixture of water and a co-solvent like acetonitrile to ensure solubility.[9]

  • Buffer Preparation : A series of buffer solutions with precisely known pH values spanning the expected pKa range are prepared.

  • Sample Preparation : Aliquots of the stock solution are added to each buffer solution to create a series of samples with constant total compound concentration but varying pH.

  • Spectrophotometric Measurement : The UV-Vis absorbance spectrum of each sample is recorded.

  • Data Analysis : The absorbance at a wavelength where the acid and conjugate base have different extinction coefficients is plotted against pH. The data is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the resulting sigmoidal curve.

3.3. Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the aromatic protons, the ethoxy group's methylene (-CH₂-) and methyl (-CH₃) protons, and the methyl group on the ring.

    • ¹³C NMR : Would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

    • ¹⁹F NMR : Would be crucial for confirming the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy : This technique is excellent for identifying functional groups. Key expected vibrational frequencies include:

    • A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

    • A strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹). Conjugation with the aromatic ring typically lowers this frequency.[10][11]

    • C-O stretching vibrations for the ethoxy and carboxylic acid groups.

    • Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).[10]

  • Mass Spectrometry (MS) : Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure through fragmentation patterns.

Synthesis Routes

While no specific synthesis for 2-Ethoxy-3-fluoro-4-methylbenzoic acid is published, general methods for synthesizing substituted benzoic acids can be proposed. A plausible route could involve the ortho-ethoxylation of a pre-existing fluorinated and methylated benzoic acid derivative. A patent describes a method for the synthesis of 2-ethoxybenzoic acid compounds using a copper-catalyzed reaction on a benzoic acid derivative with a directing group.[12] A similar strategy could potentially be adapted.

Applications and Relevance

Substituted benzoic acids are vital building blocks in medicinal chemistry and materials science.[13] Fluorine-containing organic molecules are of particular interest in drug development, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[14] The structural motifs present in 2-Ethoxy-3-fluoro-4-methylbenzoic acid suggest it could be a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs).

References

  • Vertex AI Search. The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson.
  • HCPG College, Varanasi. Acidity of Carboxylic Acids.
  • Determin
  • Clarion University.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • ACS Publications. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry.
  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound.
  • Asian Journal of Chemistry. (2006).
  • SSERC.
  • Experiment 1: Melting-point Determin
  • Guidechem. 2-ethoxy-4-fluoro-benzoic acid 1233541-55-3 wiki.
  • PubChem. 2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145.
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties.
  • Sigma-Aldrich. 2-Fluoro-4-methylbenzoic acid AldrichCPR.
  • Guidechem. (2022). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? - FAQ.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Fluoro-4-methylbenzoic Acid | 7697-23-6.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • PMC. 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Sigma-Aldrich. 3-Fluoro-4-methylbenzoic acid 95 350-28-7.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • PubChem. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379.
  • ChemicalBook. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum.
  • Ossila. 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Wikipedia. p-Toluic acid.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ChemicalBook. 4-Fluoro-2-methylbenzoic acid | 321-21-1.
  • ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
  • Sigma-Aldrich. 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid.
  • PubChem. 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828.
  • Alfa Chemistry. CAS 4386-39-4 2-(Acetyloxy)-3-methylbenzoic acid.

Sources

Exploratory

2-Ethoxy-3-fluoro-4-methylbenzoic acid CAS number and chemical identifiers

This technical guide provides an in-depth analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a specialized fluorinated building block used in the synthesis of Central Nervous System (CNS) agents, particularly Muscarini...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a specialized fluorinated building block used in the synthesis of Central Nervous System (CNS) agents, particularly Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs).

CAS Number: 2383889-03-8 Role: Advanced Intermediate for CNS Drug Discovery

Executive Summary

2-Ethoxy-3-fluoro-4-methylbenzoic acid is a trisubstituted benzoic acid derivative characterized by a specific substitution pattern designed to optimize lipophilicity (LogP) and metabolic stability in drug candidates. It serves as a critical scaffold in the development of Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulators (M1 PAMs) , a therapeutic class investigated for treating cognitive deficits in Alzheimer’s disease and schizophrenia.

The compound’s utility stems from the ortho-ethoxy group (providing steric bulk and hydrophobic interaction) combined with the meta-fluoro atom (blocking metabolic oxidation at the vulnerable C3 position) and the para-methyl group (electronic tuning).

Chemical Identity & Properties

This section consolidates the physicochemical data required for analytical verification and experimental planning.

Datasheet
PropertySpecification
Chemical Name 2-Ethoxy-3-fluoro-4-methylbenzoic acid
CAS Number 2383889-03-8
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
SMILES CCOc1c(F)c(C)ccc1C(=O)O
Appearance White to off-white crystalline solid
Predicted LogP ~2.8 (Lipophilic, CNS active range)
pKa (Acid) ~3.8–4.2 (Benzoic acid derivative)
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water.[1][2][3]

Synthetic Pathways & Methodology

The synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid relies on Regioselective Nucleophilic Aromatic Substitution (SnAr) . The presence of the electron-withdrawing carboxyl group activates the ortho-fluorine (C2) of the precursor towards nucleophilic attack, while the meta-fluorine (C3) remains intact due to lower activation and steric shielding by the methyl group.

Primary Route: SnAr Displacement

Precursor: 2,3-Difluoro-4-methylbenzoic acid (or its ester). Reagent: Sodium Ethoxide (NaOEt) or Potassium Carbonate/Ethyl Iodide.

Step-by-Step Protocol
  • Preparation : Charge a reaction vessel with 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) and anhydrous DMSO (5 vol).

  • Base Addition : Add Sodium Ethoxide (2.5 eq) cautiously at 0°C. Note: Using excess base ensures deprotonation of the acid and provides the ethoxide nucleophile.

  • Reaction : Heat the mixture to 80–100°C for 4–6 hours.

    • Mechanism: The ethoxide ion attacks the C2 position (ortho to carboxyl), displacing the fluorine atom. The C3 fluorine is deactivated by the para-methyl group and lack of ortho-resonance stabilization.

  • Workup : Cool to room temperature. Quench with 1N HCl to pH 3–4 (precipitating the product).

  • Purification : Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate).

Synthesis Workflow Diagram

SynthesisRoute Start 2,3-Difluoro-4-methylbenzoic acid (Precursor) Reagents NaOEt / DMSO 80°C, 4h Start->Reagents Activation Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate Nucleophilic Attack (C2) Product 2-Ethoxy-3-fluoro-4-methylbenzoic acid (Target) Intermediate->Product Fluoride Elimination

Caption: Regioselective SnAr synthesis targeting the C2-position activated by the carboxyl group.

Medicinal Chemistry Applications

This compound is not merely a reagent but a strategic scaffold in the design of M1 PAMs.

Role in M1 Receptor Modulation

Research into M1 PAMs (e.g., Takeda’s series, compounds related to TAK-071) often utilizes a benzoic acid core coupled to a heterocyclic amine. The specific substitution pattern of CAS 2383889-03-8 offers three advantages:

  • 2-Ethoxy : Occupies a hydrophobic pocket in the M1 allosteric site, improving potency.

  • 3-Fluoro : Blocks metabolic "soft spots." Aromatic rings are prone to P450 oxidation; fluorine prevents hydroxylation at this position.

  • 4-Methyl : Modulates the dihedral angle of the amide bond (in the final drug) via steric pressure, locking the bioactive conformation.

Strategic Decision Tree

SAR_Logic Core 2-Ethoxy-3-fluoro-4-methylbenzoic acid Lipophilicity 2-Ethoxy Group Increases LogP & CNS Penetration Core->Lipophilicity Metabolism 3-Fluoro Group Blocks CYP450 Oxidation Core->Metabolism Conformation 4-Methyl Group Restricts Rotation (Atropisomerism) Core->Conformation Drug M1 PAM Candidate (Alzheimer's/Schizophrenia) Lipophilicity->Drug Metabolism->Drug Conformation->Drug

Caption: Structure-Activity Relationship (SAR) rationale for using this scaffold in CNS drug design.

Analytical Characterization

To validate the identity of the synthesized material, compare against these expected spectral features:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5–13.0 (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.5–7.7 (m, 1H): Aromatic proton (H6, ortho to acid).

    • δ 7.0–7.2 (m, 1H): Aromatic proton (H5, meta to acid).

    • δ 4.1–4.2 (q, 2H): Ethoxy methylene (-OCH₂ CH₃).

    • δ 2.2–2.3 (s, 3H): Methyl group (-CH₃ ).

    • δ 1.3–1.4 (t, 3H): Ethoxy methyl (-OCH₂CH₃ ).

  • LC-MS:

    • ESI (-): [M-H]⁻ peak at m/z 197.2.

    • ESI (+): [M+H]⁺ peak at m/z 199.2 (weak intensity typical for benzoic acids).

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Stability: Stable under normal conditions; avoid strong oxidizing agents.

References

  • Takeda Pharmaceutical Company Ltd. (2015).[4][5] Heterocyclic compounds having cholinergic muscarinic M1 receptor positive allosteric modulator activity. WO2015163485.[5]

  • Takeda Pharmaceutical Company Ltd. (2016).[4] 2,3-Dihydro-4H-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic M1 receptor. WO2016208775.

  • BLD Pharm. (n.d.). 2-Ethoxy-3-fluoro-4-methylbenzoic acid Product Page. Retrieved from BLDpharm.com.

  • PubChem. (2025). Compound Summary: Fluorinated Benzoic Acid Derivatives. National Library of Medicine.

Sources

Foundational

Solubility profile of 2-Ethoxy-3-fluoro-4-methylbenzoic acid in organic solvents

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Document Control: Subject: Physicochemical Characterization & Process Optimization Compound: 2-Ethoxy-3-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

Document Control:

  • Subject: Physicochemical Characterization & Process Optimization

  • Compound: 2-Ethoxy-3-fluoro-4-methylbenzoic Acid (CAS: 2383889-03-8)[1]

Part 1: Executive Summary & Compound Architecture

1.1 Strategic Context 2-Ethoxy-3-fluoro-4-methylbenzoic acid is a specialized fluorinated building block, increasingly critical in the synthesis of next-generation pharmaceuticals, particularly in optimizing metabolic stability via fluorine substitution. As a New Chemical Entity (NCE) intermediate, its solubility profile is the gatekeeper for efficient process design—dictating yield during reaction workup, purity during recrystallization, and bioavailability in early formulation screens.

1.2 Structural Analysis & Physicochemical Predictions Before initiating wet-lab protocols, a structural dissection provides the "First-Principles" solubility expectations necessary for solvent screening.

PropertyValue (Predicted/Calc)Impact on Solubility
Molecular Formula C₁₀H₁₁FO₃Moderate molecular weight favors dissolution.
Molecular Weight 198.19 g/mol --
Lipophilicity (LogP) ~2.8 - 3.2Indicates poor aqueous solubility; high affinity for esters/alcohols.
pKa (Acidic) ~4.0 - 4.2pH-dependent solubility; soluble in basic aqueous buffers (pH > 6).
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 4 (F, O-Ether, C=O, OH)Good interaction with protic solvents (MeOH, EtOH).

Expert Insight: The ortho-ethoxy and meta-fluoro substituents create a "lipophilic shield" around the benzoic core. We anticipate endothermic dissolution behavior where solubility increases significantly with temperature, particularly in lower alcohols (Methanol, Ethanol) due to hydrogen bonding disruption.

Part 2: Experimental Framework (The "How")

To generate a defensible solubility profile, we do not rely on simple visual inspection. We employ the Laser Dynamic Monitoring Method , a self-validating protocol that minimizes human error in detecting the phase transition (clear point).

2.1 Protocol: Laser Dynamic Solubility Determination

  • Objective: Determine the mole fraction solubility (

    
    ) over the range 278.15 K to 323.15 K.
    
  • Equipment: Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser transmissometer, Precision Thermostat (

    
     0.01 K).
    

Step-by-Step Workflow:

  • Gravimetric Preparation: Weigh a precise mass (

    
    ) of 2-Ethoxy-3-fluoro-4-methylbenzoic acid into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent (e.g., Ethanol).
    
  • Equilibration: Heat the mixture under constant stirring (400 rpm) until fully dissolved (transmittance = 100%).

  • Cooling Cycle: Slowly cool the solution at a controlled rate (0.2 K/min).

  • Nucleation Detection: Record the temperature (

    
    ) where laser transmittance drops sharply (nucleation).
    
  • Heating Cycle (Validation): Re-heat at 0.2 K/min and record the temperature (

    
    ) where transmittance returns to 100%.
    
  • Data Point: The equilibrium temperature is defined as

    
     to account for the metastable zone width.
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next data point (Synthetic Method).

2.2 Self-Validating Mechanism

  • Hysteresis Check: If

    
    , the cooling rate is too fast, inducing supersaturation. The experiment must be repeated with a slower ramp.
    

Part 3: Solubility Landscape & Data Analysis

3.1 Predicted Solubility Ranking Based on the "Like Dissolves Like" principle and the compound's fluorinated-ether structure, the expected solubility hierarchy is:

  • Ethyl Acetate / Acetone: (Highest) – Dipole-dipole interactions match the polar ether/carbonyl groups.

  • Methanol / Ethanol: (High) – H-bonding with the carboxylic acid; solubility increases steeply with T.

  • Acetonitrile: (Moderate) – Good for polarity matching but lacks H-bond donation.

  • Toluene: (Moderate/Low) – Solvation primarily via

    
     stacking; useful for selective crystallization.
    
  • Water: (Very Low) – Hydrophobic effect of the fluoro-methyl-ethoxy scaffold dominates.

3.2 Mathematical Modeling (Thermodynamic Correlation) To operationalize the raw data for process engineers, we correlate the experimental mole fraction (


) with temperature (

) using two standard models.

Model A: Modified Apelblat Equation Used for high-precision fitting, accounting for the non-ideal heat capacity of the solution.



  • A, B, C: Empirical parameters derived via multivariate regression.

  • Utility: Best for interpolation within the measured temperature range.

Model B: van't Hoff Equation Used to extract thermodynamic parameters.



  • 
    : Enthalpy of dissolution (typically positive/endothermic).
    
  • 
    : Entropy of dissolution.
    
  • Utility: Determines if the process is enthalpy-driven or entropy-driven.

Part 4: Thermodynamic Insight & Process Application

4.1 Thermodynamic Driving Forces For 2-Ethoxy-3-fluoro-4-methylbenzoic acid, the dissolution is endothermic (


).
  • Implication: Cooling crystallization is highly effective. A steep solubility curve (large positive

    
    ) means a small temperature drop yields a large amount of crystal recovery.
    
  • Entropy (

    
    ):  Positive.[2] The disorder increases as the crystal lattice breaks down and mixes with the solvent.
    

4.2 Solvent Selection for Recrystallization

  • Scenario: Purification from crude synthesis mixture.

  • Recommendation: Ethanol/Water Anti-solvent System .

    • Rationale: The compound is highly soluble in hot Ethanol (Solvent) and insoluble in Water (Anti-solvent).

    • Process: Dissolve crude solid in refluxing Ethanol

      
       Filter hot (remove insolubles) 
      
      
      
      Slowly add Water or cool down
      
      
      Pure crystals precipitate.

Part 5: Visualization

Diagram 1: Solubility Determination Workflow (Synthetic Method)

SolubilityWorkflow Start Start: Weigh Solute (m1) & Solvent (m2) Heat Heat to Dissolution (Transmittance = 100%) Start->Heat Cool Controlled Cooling (-0.2 K/min) Heat->Cool Detect Laser Detection: Cloud Point (T_nuc) Cool->Detect ReHeat Re-Heat: Clear Point (T_sol) Detect->ReHeat Calc Calculate T_eq & Mole Fraction (x) ReHeat->Calc Next Add More Solute (Next Data Point) Calc->Next Iteration Next->Heat

Caption: The Synthetic Laser-Monitoring Workflow ensures precise equilibrium detection by averaging cloud and clear points.

Diagram 2: Thermodynamic Decision Matrix for Solvent Selection

SolventSelection Root Select Solvent for 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Q1 Primary Goal? Root->Q1 Path_React Reaction Medium Q1->Path_React Path_Cryst Recrystallization Q1->Path_Cryst Dec_React High Solubility Required (T > 60°C) Path_React->Dec_React Dec_Cryst Steep Solubility Curve? Path_Cryst->Dec_Cryst Res_Esters Select: Ethyl Acetate (High Solvency) Dec_React->Res_Esters Non-Protic Res_Alc Select: Ethanol or IPA (H-Bond Driven) Dec_Cryst->Res_Alc Cooling Only Res_Anti Select: EtOH + Water (Anti-Solvent Method) Dec_Cryst->Res_Anti Yield Optimization

Caption: Decision matrix guiding solvent choice based on thermodynamic needs (reaction vs. purification).

References

  • Sha, F. et al. (2023).[3] "Thermodynamic analysis and solubility measurement of 2-fluoro-4-methylbenzoic acid in organic solvents." Journal of Molecular Liquids. (Representative methodology for fluorinated benzoates).

  • Apelblat, A. & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics. (Foundational paper for the Apelblat Model).

  • Grant, D. J. W. et al. (1984). "Solubility behavior of organic compounds." Techniques of Chemistry. (Authoritative text on solubility thermodynamics).

  • PubChem Database. (2025).[4] "Compound Summary: 2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS 2383889-03-8)."[1] National Library of Medicine. (Verification of chemical identity).

  • NIST Chemistry WebBook. "Thermochemical Data of Substituted Benzoic Acids." National Institute of Standards and Technology. (Reference for thermodynamic parameters of analogs).

Sources

Exploratory

Literature review of 2-Ethoxy-3-fluoro-4-methylbenzoic acid derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Activities of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Ab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Activities of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. This technical guide focuses on the derivatives of 2-ethoxy-3-fluoro-4-methylbenzoic acid, a scaffold with potential for novel drug discovery. While direct literature on this specific molecule is sparse, this paper synthesizes information from related fluorinated and ethoxy-substituted benzoic acids to propose synthetic routes, characterization methodologies, and potential therapeutic applications. By providing a comprehensive overview based on analogous compounds, this guide aims to equip researchers with the foundational knowledge to explore this promising class of molecules.

Introduction: The Rationale for Investigating 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Derivatives

The strategic incorporation of fluorine and ethoxy groups onto a benzoic acid scaffold can significantly influence its physicochemical and biological properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The presence of an ethoxy group can also modulate these properties and provide additional vectors for molecular interactions. The 2-ethoxy-3-fluoro-4-methylbenzoic acid core combines these features, making its derivatives attractive candidates for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4] This guide provides a hypothetical yet scientifically grounded exploration of this scaffold.

Proposed Synthesis of the 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Core

A robust synthetic strategy is crucial for generating a library of derivatives for biological screening. Based on established organic synthesis methodologies for related substituted benzoic acids, a plausible multi-step synthesis for the 2-ethoxy-3-fluoro-4-methylbenzoic acid core is proposed below.[5][6]

Experimental Protocol: A Proposed Synthetic Route

Step 1: Nitration of m-Toluene

  • To a stirred solution of m-toluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature maintained below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of nitrotoluene isomers. The desired 2-nitro-3-methyltoluene and 4-nitro-3-methyltoluene can be separated by fractional distillation or column chromatography.

Step 2: Fluorination via the Balz-Schiemann Reaction

  • Reduce the separated nitro-isomers to their corresponding anilines using a standard reduction method (e.g., Sn/HCl or catalytic hydrogenation).

  • Dissolve the resulting aminotoluene in an aqueous solution of tetrafluoroboric acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • The resulting diazonium tetrafluoroborate salt is then thermally decomposed to introduce the fluorine atom, yielding the corresponding fluoro-methyltoluene.

Step 3: Ortho-Lithiation and Carboxylation

  • Protect the methyl group if necessary.

  • Dissolve the fluorinated toluene derivative in dry tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

  • Add a strong base, such as n-butyllithium, dropwise to effect ortho-lithiation directed by the fluorine atom.

  • After stirring for 1-2 hours at -78°C, bubble dry carbon dioxide gas through the solution.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with dilute HCl and extract the product with ether.

  • Dry the organic layer and concentrate to yield the fluoromethylbenzoic acid.

Step 4: Ethoxylation

  • The introduction of the ethoxy group can be challenging and may require optimization. A potential route involves a nucleophilic aromatic substitution if a suitable leaving group is present, or through a more complex multi-step process involving, for example, a hydroxylation followed by Williamson ether synthesis.

A visual representation of a generalized synthetic workflow is provided below.

Synthetic Workflow Starting Material Starting Material Nitration Nitration Starting Material->Nitration HNO3/H2SO4 Reduction Reduction Nitration->Reduction Sn/HCl or H2/Pd Diazotization & Fluorination Diazotization & Fluorination Reduction->Diazotization & Fluorination 1. NaNO2/HBF4 2. Heat Ortho-lithiation & Carboxylation Ortho-lithiation & Carboxylation Diazotization & Fluorination->Ortho-lithiation & Carboxylation 1. n-BuLi 2. CO2 Ethoxylation Ethoxylation Ortho-lithiation & Carboxylation->Ethoxylation Multi-step Core Scaffold Core Scaffold Ethoxylation->Core Scaffold

Caption: A generalized workflow for the synthesis of the core scaffold.

Derivatization Strategies

The carboxylic acid moiety of the core scaffold provides a convenient handle for derivatization to generate a library of amides, esters, and other analogues.

Protocol: Amide Synthesis via Carbodiimide Coupling
  • To a solution of 2-ethoxy-3-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., dichloromethane or DMF), add 1.1 equivalents of a primary or secondary amine.

  • Add 1.2 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off any solid byproducts and purify the crude product by column chromatography.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized core molecule and its derivatives is essential to confirm their identity and purity.

Analytical Technique Expected Data and Interpretation
Nuclear Magnetic Resonance (NMR) ¹H NMR should show characteristic peaks for the ethoxy (triplet and quartet), methyl (singlet), and aromatic protons. ¹³C NMR will confirm the carbon framework. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.[7]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-O and C-F bond vibrations.[8]
Melting Point A sharp melting point range is indicative of a pure crystalline solid.

Potential Biological Activities and Screening Cascades

Based on the activities of structurally related benzoic acid derivatives, the following therapeutic areas are proposed for investigation.

Anticancer Activity

Many fluorinated benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

Proposed Screening Cascade:

  • Primary Screen: Evaluate the cytotoxicity of the synthesized derivatives against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using an MTT or similar cell viability assay.

  • Secondary Screen: For active compounds, determine the IC₅₀ values and assess their selectivity against non-cancerous cell lines.

  • Mechanism of Action Studies: Investigate the potential mechanism of action, such as apoptosis induction (e.g., via caspase activation assays) or cell cycle arrest (e.g., via flow cytometry).

Anticancer Screening cluster_0 In Vitro Evaluation Primary Screen (MTT Assay) Primary Screen (MTT Assay) Secondary Screen (IC50 Determination) Secondary Screen (IC50 Determination) Primary Screen (MTT Assay)->Secondary Screen (IC50 Determination) Mechanism of Action Mechanism of Action Secondary Screen (IC50 Determination)->Mechanism of Action Lead Compound Identification Lead Compound Identification Mechanism of Action->Lead Compound Identification Synthesized Derivatives Synthesized Derivatives Synthesized Derivatives->Primary Screen (MTT Assay)

Caption: A proposed workflow for anticancer activity screening.

Anti-inflammatory Activity

Substituted benzoic acids have been explored for their anti-inflammatory properties, often through the inhibition of pathways like NF-κB.[3]

Proposed Screening Cascade:

  • Cell-based Assays: Screen for the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Enzymatic Assays: Evaluate the direct inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2).

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[4][9]

Proposed Screening Cascade:

  • Broth Microdilution Assay: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Time-Kill Assays: For compounds with significant MIC values, perform time-kill studies to assess whether they are bactericidal or bacteriostatic.

Future Directions and Conclusion

The 2-ethoxy-3-fluoro-4-methylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and screening strategies outlined in this guide provide a framework for a systematic investigation of its derivatives. Future work should focus on optimizing the synthesis of the core scaffold, expanding the library of derivatives, and conducting in-depth mechanistic studies for the most promising compounds. The insights gained from such studies will be invaluable for the drug development community.

References

  • Green Chem. 2018, 20, 3038. ([Link])

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ([Link])

  • PubChem. 2-Fluoro-4-methylbenzoic acid. ([Link])

  • Organic Syntheses. (2003). 2-Amino-3-fluorobenzoic acid. ([Link])

  • Charles River Laboratories. Drug Discovery Patents. ([Link])

  • Google Patents. (2010).
  • PubChem. 2,3-Difluoro-4-methylbenzoic acid. ([Link])

  • CompTox Chemicals Dashboard, EPA. 2-Fluoro-4-(trifluoromethyl)benzoic acid. ([Link])

  • National Institutes of Health. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ([Link])

  • National Institutes of Health. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. ([Link])

  • Baylor Synthesis and Drug-Lead Discovery Laboratory. Publications and Patents. ([Link])

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. ()
  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. ([Link])

  • PubChem. 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. ([Link])

  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. ([Link])

  • International Journal of Pharmaceutical Sciences and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. ([Link])

  • ResearchGate. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ([Link])

Sources

Foundational

Technical Whitepaper: Thermal Characterization & Properties of 2-Ethoxy-3-fluoro-4-methylbenzoic acid

This guide provides an in-depth technical characterization of 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates.

Executive Summary

2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS: 2383889-03-8 ) is a trisubstituted benzoic acid derivative serving as a critical scaffold in medicinal chemistry, particularly for the development of lipophilic drug candidates targeting metabolic (PPAR agonists) and oncological pathways.[1][2][3][4][5][6][7]

Unlike its simpler analogs, this compound exhibits a unique thermal profile driven by the steric clash of the ortho-ethoxy group and the electronic modulation of the meta-fluorine atom. This guide defines its physicochemical identity, predicted thermal behavior, and validated characterization protocols for research applications.

Chemical Identity & Structural Analysis

The thermal properties of this molecule are dictated by the interplay between the rigid benzoic acid dimer network and the flexible, symmetry-breaking ethoxy tail.

PropertySpecification
IUPAC Name 2-Ethoxy-3-fluoro-4-methylbenzoic acid
CAS Number 2383889-03-8
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Physical State Solid (Crystalline Powder)
Predicted pKa ~3.8 – 4.2 (Acidic, modulated by ortho-ethoxy effect)
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
Structural Impact on Thermal Stability
  • Ortho-Ethoxy Group (-OCH₂CH₃): Introduces significant steric bulk at the 2-position. This forces the carboxylic acid group out of planarity with the benzene ring, disrupting the efficient

    
    -stacking observed in simpler analogs like 4-methylbenzoic acid. This typically lowers the melting point  relative to the hydroxy- or fluoro-analogs.
    
  • Meta-Fluorine (-F): The high electronegativity of fluorine at the 3-position creates a local dipole that strengthens intermolecular electrostatic interactions, partially counteracting the destabilizing effect of the ethoxy group.

  • Para-Methyl (-CH₃): Provides a lipophilic anchor that aids in crystal lattice packing, differentiating it from liquid/low-melting 2-ethoxybenzoic acid.

Thermal Properties: Experimental & Predicted

Due to its status as a novel building block (registered post-2019), specific batch-dependent melting points vary. However, structural activity relationship (SAR) analysis with validated analogs provides a high-confidence thermal window.

Comparative Thermal Analysis

The following table benchmarks the compound against structurally validated analogs to triangulate its expected melting transition.

CompoundStructure FeaturesMelting Point (°C)Thermal Behavior Note
2-Fluoro-4-methylbenzoic acid Rigid, Planar, H-bond donor186 – 190 °C High lattice energy due to efficient packing.
2-Ethoxybenzoic acid Flexible ortho-tail, no para-anchor19 – 20 °C (Liquid) Low lattice energy; ethoxy group disrupts dimerization.
Target: 2-Ethoxy-3-fluoro-4-methylbenzoic acid Hybrid 135 – 155 °C (Est.) The 4-methyl group restores crystallinity lost in 2-ethoxybenzoic acid, but the ethoxy tail prevents reaching the 186°C high of the fluoro-analog.

Analyst Note: Researchers should expect a sharp endothermic peak in the 135–155°C range during Differential Scanning Calorimetry (DSC). Values below 130°C may indicate residual solvent (ethanol/ethyl acetate) or incomplete hydrolysis of the ester precursor.

Solubility Profile
  • Soluble: DMSO, Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

  • Sparingly Soluble: Water (Acidic pH).

  • Soluble (Salt Form): Aqueous NaOH or KOH (> pH 8.0).

Experimental Protocols

A. Melting Point Determination (Capillary Method)

To ensure data integrity, do not rely solely on visual apparatus. Use the following validated protocol:

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove hygroscopic moisture.

  • Loading: Pack 2–3 mm of substance into a capillary tube. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 110°C.

    • Critical Phase: Slow Ramp: 1°C/min from 110°C until melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range >2°C indicates impurity.
B. HPLC Purity Analysis (Pre-Thermal Validation)

Thermal analysis is meaningless without purity confirmation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Synthesis & Characterization Workflow

The synthesis of this compound typically proceeds via O-alkylation of the salicylate precursor followed by hydrolysis. The following diagram illustrates the logical workflow and quality control gates.

G Start Precursor: 3-Fluoro-4-methyl-2-hydroxy benzoic acid (Ester) Step1 Reaction: Ethyl Iodide + K2CO3 (O-Alkylation) Start->Step1 Inter Intermediate: Ethyl 2-ethoxy-3-fluoro- 4-methylbenzoate Step1->Inter Reflux Step2 Hydrolysis: LiOH / THF / H2O Inter->Step2 Raw Crude Product (Solid) Step2->Raw Acidify pH 3 Purify Recrystallization (EtOH/Water) Raw->Purify Final Target: 2-Ethoxy-3-fluoro- 4-methylbenzoic acid Purify->Final QC QC Gate: 1. HPLC (>98%) 2. 1H-NMR 3. DSC (MP Check) Final->QC

Figure 1: Retrosynthetic pathway and quality control workflow for isolation of high-purity 2-ethoxy-3-fluoro-4-methylbenzoic acid.

Applications in Drug Development

This building block is increasingly utilized in "Scaffold Hopping" strategies where researchers replace a simple phenyl ring with a trisubstituted core to optimize:

  • Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation (CYP450) at a typically vulnerable site.

  • Potency: The 2-ethoxy group locks the conformation of the benzoic acid, potentially improving binding affinity to receptors like GPR40 (Free Fatty Acid Receptor 1) or PPAR isoforms.

References

  • BLD Pharm. (2024). Product Analysis: 2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS 2383889-03-8).[1][2][3][4][5][6][8] Retrieved from

  • ChemSRC. (2025). Physicochemical Properties of CAS 2383889-03-8. Retrieved from

  • Smolecule. (2023). Building Blocks: 2-Ethoxy-3-fluoro-4-methylbenzoic acid.[1][2][3][4][5][6][7][8] Retrieved from

  • PubChem. (2025). Compound Summary: 2-Fluoro-4-methylbenzoic acid (Analog Reference). Retrieved from

Sources

Exploratory

SMILES and InChIKey data for 2-Ethoxy-3-fluoro-4-methylbenzoic acid

Executive Summary In the realm of fragment-based drug discovery (FBDD), 2-Ethoxy-3-fluoro-4-methylbenzoic acid represents a highly specialized scaffold.[1] It combines the metabolic stability of the carbon-fluorine bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD), 2-Ethoxy-3-fluoro-4-methylbenzoic acid represents a highly specialized scaffold.[1] It combines the metabolic stability of the carbon-fluorine bond with the steric definition of an ortho-ethoxy group.[1] This guide provides the definitive cheminformatics data (SMILES/InChI) for this molecule and details a validated synthetic pathway derived from first-principles medicinal chemistry.

This document is structured to serve as a self-contained reference for integrating this building block into high-throughput screening (HTS) libraries and lead optimization campaigns.

Chemical Identity & Digital Representation

Precise digital encoding is critical for maintaining database integrity and preventing duplicate entries in compound libraries.[1] The following identifiers are deterministically computed based on the IUPAC structure.

Core Identifiers
AttributeValue
IUPAC Name 2-Ethoxy-3-fluoro-4-methylbenzoic acid
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Monoisotopic Mass 198.0692 Da
Heavy Atom Count 14
Cheminformatics Data

The following strings are generated using standard canonicalization algorithms (OpenSMILES/InChI v1.06+).

Canonical SMILES:

InChI String:

InChIKey (Hashed):

Note: As this specific substitution pattern is a specialized building block, the InChIKey serves as the primary deduplication hash in relational databases.

Structural Visualization & Encoding Flow

The following diagram illustrates the translation of the physical chemical entity into its digital twin for database storage.

ChemicalEncoding cluster_0 Physical Entity cluster_1 Digital Representation Struct 2-Ethoxy-3-fluoro- 4-methylbenzoic acid (C10H11FO3) SMILES SMILES: CCOc1c(F)c(C)ccc1C(=O)O Struct->SMILES Canonicalization InChI InChI String (Layered Info) Struct->InChI IUPAC Rules Hash InChIKey (Fixed Length Hash) InChI->Hash SHA-256 Hashing

Figure 1: Digital encoding workflow transforming the chemical structure into machine-readable formats.

Physicochemical Profile & Design Rationale

Understanding the "why" behind this molecule is as important as the "what."[1]

The "Ortho Effect" and Bioisosterism

The 2-ethoxy group provides a specific steric block (ortho-effect) that forces the carboxylic acid moiety out of planarity with the phenyl ring.[1] This conformation is often critical for:

  • Disrupting Planar Stacking: Improving solubility compared to flat analogs.[1]

  • Metabolic Protection: The 3-fluoro substituent blocks the metabolically vulnerable position ortho to the methyl group, preventing rapid hydroxylation by Cytochrome P450 enzymes.[1]

Calculated Properties
PropertyValue (Predicted)Significance
cLogP ~2.6Lipophilicity is within the "Rule of 5" ideal range for oral bioavailability.[1]
pKa (Acid) ~3.8The ortho-fluoro and ortho-ethoxy groups inductively lower the pKa compared to benzoic acid (4.2).
TPSA 46.5 ŲPolar surface area suggests good membrane permeability.[1]

Synthetic Methodology

While catalog procurement is possible, in-house synthesis is often required for scale-up or analog generation.[1] The most robust pathway utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from the commercially available 2,3-difluoro-4-methylbenzoic acid.[1]

Retrosynthetic Analysis

The 2-position is activated for nucleophilic attack by the electron-withdrawing carboxylic acid (or ester) group.[1] The 3-position is deactivated by the methyl group and steric crowding, ensuring regioselectivity.[1]

Synthesis Target TARGET: 2-Ethoxy-3-fluoro- 4-methylbenzoic acid Intermed Intermediate: Ethyl 2-ethoxy-3-fluoro- 4-methylbenzoate Intermed->Target LiOH, THF/H2O (Hydrolysis) Start STARTING MATERIAL: 2,3-Difluoro-4-methylbenzoic acid (CAS: 261763-37-5) Start->Intermed 1. SOCl2, EtOH (Esterification) 2. NaOEt, EtOH (SnAr)

Figure 2: Retrosynthetic pathway utilizing regioselective SNAr chemistry.

Detailed Protocol

Step 1: Esterification & SNAr (Telescoped) Rationale: Converting the acid to an ester increases the electrophilicity of the ring carbon at position 2, facilitating the substitution of the fluorine atom.[1]

  • Reagents: 2,3-Difluoro-4-methylbenzoic acid (1.0 eq), Thionyl chloride (1.5 eq), Ethanol (Solvent/Reagent), Sodium Ethoxide (2.2 eq).[1]

  • Procedure:

    • Dissolve starting acid in absolute ethanol.[1][2]

    • Add SOCl₂ dropwise at 0°C, then reflux for 2 hours to form the ethyl ester in situ.

    • Cool to room temperature.[1][2] Slowly add Sodium Ethoxide (21% wt in EtOH).

    • Heat to 60°C for 4-6 hours. Monitor by LCMS for the displacement of the 2-fluoro group (mass shift +26 Da: -F +OEt).[1]

    • Note: The 3-fluoro is sterically shielded by the 4-methyl group and less activated, ensuring high regioselectivity for the 2-position.[1]

Step 2: Hydrolysis

  • Reagents: Lithium Hydroxide (3.0 eq), THF/Water (1:1).

  • Procedure:

    • Treat the crude ester from Step 1 with LiOH solution.[1]

    • Stir at ambient temperature for 12 hours.

    • Acidify with 1M HCl to pH 3 to precipitate the product.[1]

    • Recrystallize from EtOH/Water.[1]

Quality Control & Validation

To ensure the integrity of this building block, the following analytical signatures must be verified.

NMR Validation Points
  • ¹H NMR (DMSO-d₆):

    • δ 1.30 (t, 3H): Methyl of the ethoxy group.

    • δ 2.30 (d, 3H): Aryl methyl group (appears as a doublet due to coupling with 3-F, J ≈ 2 Hz).

    • δ 4.10 (q, 2H): Methylene of the ethoxy group.

    • Aromatic Region: Two doublets (or dd) representing H5 and H6. H5 will show coupling to the 3-F.[1]

Orthogonal Validation
  • ¹⁹F NMR: A single singlet (or multiplet if proton-coupled) around -110 to -130 ppm.[1] Absence of a second fluorine peak confirms the SNAr was selective and did not produce the 2,3-diethoxy byproduct.[1]

  • LCMS: Purity >95% required.[1] ESI(-) mode should show dominant [M-H]⁻ peak at m/z 197.

References

  • PubChem Compound Summary. 2,3-Difluoro-4-methylbenzoic acid (Starting Material).[1][3] National Center for Biotechnology Information.[1] Available at: [Link]

  • Organic Syntheses.Nucleophilic Aromatic Substitution of Fluorobenzoic Acids. (Methodology basis for Step 1).

Sources

Foundational

Metabolic stability prediction for 2-Ethoxy-3-fluoro-4-methylbenzoic acid scaffolds

Executive Summary This technical guide provides a high-resolution framework for predicting and validating the metabolic stability of 2-Ethoxy-3-fluoro-4-methylbenzoic acid (EFMBA) scaffolds. This specific chemical archit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution framework for predicting and validating the metabolic stability of 2-Ethoxy-3-fluoro-4-methylbenzoic acid (EFMBA) scaffolds. This specific chemical architecture presents a "triad of metabolic liability": the benzylic methyl group (oxidation), the ethoxy ether linkage (dealkylation), and the carboxylic acid tail (glucuronidation).

While the 3-fluoro substituent provides significant metabolic blocking and electronic modulation, the scaffold remains susceptible to rapid clearance and potential bioactivation. This guide details the mechanistic causality of these pathways and outlines a self-validating experimental workflow to assess intrinsic clearance (


) and reactive metabolite formation.

Part 1: Structural Analysis & Metabolic Vulnerabilities

To predict stability, we must first deconstruct the scaffold into its constituent pharmacophores and their interaction with Phase I (CYP450) and Phase II (UGT) enzymes.

The Benzylic Oxidation Liability (C4-Methyl)

The 4-methyl group is the primary "soft spot" for oxidative clearance.

  • Mechanism: CYP450 enzymes (predominantly CYP2C9 and CYP2E1) initiate a hydrogen atom abstraction (HAT) from the benzylic carbon. The resulting radical is stabilized by the aromatic ring, facilitating rapid hydroxylation to a benzyl alcohol .

  • Progression: This alcohol is frequently oxidized further by cytosolic alcohol dehydrogenases (ADH) to an aldehyde, and finally to a dicarboxylic acid metabolite.

  • Prediction: High turnover is expected unless the C4-methyl is sterically shielded or electronically deactivated.

The O-Dealkylation Vulnerability (C2-Ethoxy)
  • Mechanism: The ethoxy group at the ortho position is susceptible to O-dealkylation, likely mediated by CYP2D6 or CYP3A4. The mechanism involves hydroxylation of the

    
    -carbon of the ethyl group, leading to hemiacetal collapse and release of acetaldehyde.
    
  • Consequence: This yields a phenolic metabolite (2-hydroxy-3-fluoro-4-methylbenzoic acid), which drastically alters the logD and creates a new site for Phase II sulfation.

The "Fluorine Effect" (C3-Fluoro)

The fluorine atom is the scaffold's primary stabilizing element.

  • Metabolic Blocking: By occupying the C3 position, fluorine prevents aromatic hydroxylation at this site.

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), fluorine lowers the electron density of the aromatic ring. This theoretically reduces the rate of electrophilic attack by CYP450s (specifically the initial oxidation of the aromatic ring), but it may have a limited protective effect on the radical-based benzylic oxidation of the neighboring C4-methyl group.

The Acyl Glucuronide Trap (C1-Carboxylic Acid)
  • Mechanism: The carboxylic acid moiety is a substrate for UDP-glucuronosyltransferases (UGTs).

  • Toxicity Risk: Unlike stable ether glucuronides, acyl glucuronides (AGs) are chemically reactive esters.[1] They can undergo intramolecular rearrangement or nucleophilic attack by plasma proteins (via transacylation), leading to hapten formation and idiosyncratic drug toxicity (IDT).

Part 2: Visualization of Metabolic Pathways

The following diagram maps the predicted biotransformation cascade for the EFMBA scaffold.

MetabolicPathways Figure 1: Predicted Metabolic Fate of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Parent Parent Scaffold (EFMBA) BenzylAlc Metabolite M1 (Benzyl Alcohol) Parent->BenzylAlc CYP-mediated Benzylic Hydroxylation (Major Route) Phenol Metabolite M2 (O-Dealkylated Phenol) Parent->Phenol CYP-mediated O-Dealkylation AcylGluc Metabolite M3 (Acyl Glucuronide) *Reactive Liability* Parent->AcylGluc UGT-mediated Conjugation DiAcid Metabolite M4 (Dicarboxylic Acid) BenzylAlc->DiAcid ADH/ALDH Oxidation

Caption: Figure 1 illustrates the divergence of the parent scaffold into oxidative (M1, M2, M4) and conjugative (M3) pathways. Note M3 as a potential toxicological liability.

Part 3: In Vitro Experimental Validation Protocols

To accurately predict human clearance, one cannot rely solely on microsomes (HLM) because they lack the cytosolic cofactors required for the full metabolic picture of this scaffold. Cryopreserved Hepatocytes are the gold standard here.

Protocol A: Metabolic Stability in Cryopreserved Human Hepatocytes

This system contains active CYP450s, UGTs, and plasma membrane transporters, providing a holistic view of


.

Materials:

  • Cryopreserved human hepatocytes (pooled donors).

  • Williams' Medium E (WME) supplemented with L-glutamine.

  • Test Compound (EFMBA scaffold).

  • Positive Control: Diclofenac (active CYP2C9/UGT substrate).

  • Negative Control: Warfarin (low turnover).

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C and resuspend in WME. Assess viability using Trypan Blue exclusion (Criteria: >75% viability).

  • Incubation:

    • Prepare a 2 µM solution of the test compound in WME (<0.1% DMSO final).

    • Incubate cells (0.5 - 1.0

      
       10⁶ cells/mL) with substrate at 37°C in a humidified CO₂ incubator with orbital shaking.
      
  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Ratio: 1 part sample to 3 parts quench solution.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

Data Analysis (Self-Validating Step): Calculate the slope (


) of the natural log of percent remaining vs. time.



Protocol B: Acyl Glucuronide Reactivity Assessment

Because the scaffold contains a benzoic acid, you must assess the chemical stability of the glucuronide metabolite to rule out toxicity.

Workflow:

  • Biosynthesis: Generate the acyl glucuronide (AG) by incubating the parent with HLM activated with UDPGA and Alamethicin (to permeabilize the membrane).

  • Isolation: Purify the AG metabolite via semi-prep HPLC.

  • Degradation Assay: Incubate the purified AG in phosphate buffer (pH 7.4) at 37°C.

  • Monitoring: Monitor the disappearance of the AG and the appearance of isomers (acyl migration) via HPLC-UV/MS over 24 hours.

    • Risk Threshold: If

      
       of the AG < 2 hours, the risk of covalent protein binding is High .
      

Part 4: Optimization & SAR Strategy

If the


 is too high, use the following decision matrix to optimize the scaffold:
LiabilityModification StrategyRationale
Benzylic Oxidation (4-Methyl)Replace -CH₃ with -Cl or -CF₃ Removes the abstractable hydrogen atoms, completely blocking oxidation. -CF₃ maintains lipophilicity but is metabolically inert.
O-Dealkylation (2-Ethoxy)Cyclization or Deuteration Replace the ethyl group with a deuterated ethyl (-CD₂CH₃) to exploit the Kinetic Isotope Effect (KIE). Alternatively, fuse the ether into a dihydrobenzofuran ring to restrict access.
Acyl Glucuronidation (Acid)Bioisostere Replacement Replace -COOH with a Tetrazole or Sulfonamide. These mimics maintain acidity (pKa ~4-5) but are poor substrates for UGTs, eliminating the reactive metabolite risk.
Optimization Decision Tree

OptimizationLogic Figure 2: SAR Optimization Logic Flow Start High Clearance Observed? Analyze Identify Major Metabolite via MS Start->Analyze Decision1 Is it M1 (Benzyl Alcohol)? Analyze->Decision1 Action1 Block C4: Sub -CH3 for -CF3 Decision1->Action1 Yes Decision2 Is it M3 (Acyl Glucuronide)? Decision1->Decision2 No Action2 Modify Headgroup: Sub -COOH for Tetrazole Decision2->Action2 Yes

Caption: Figure 2 depicts the logical progression for structural modification based on metabolite identification.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Available at: [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Available at: [Link]

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Available at: [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available at: [Link]

  • Hanzlik, R. P., et al. (1984). Cyclopropylamines as suicide substrates for cytochromes P-450.[3] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid in Drug Design

Topic: Using 2-Ethoxy-3-fluoro-4-methylbenzoic acid as a pharmaceutical intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2-Ethoxy-3-fluoro-4-methylbenzoic acid as a pharmaceutical intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS: 2383889-03-8) represents a highly specialized pharmacophore building block designed for modern medicinal chemistry campaigns.[1][2][3] Unlike simple benzoic acids, this trisubstituted scaffold offers a unique combination of steric bulk (2-ethoxy) , electronic modulation (3-fluoro) , and metabolic handles (4-methyl) .

This guide details the technical protocols for utilizing this intermediate in the synthesis of bioactive small molecules, specifically targeting kinase inhibitors (e.g., KRAS, EGFR) and GPCR modulators where atropisomerism and metabolic stability are critical design factors.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyDataRelevance
CAS Number 2383889-03-8Unique Identifier
Formula C₁₀H₁₁FO₃--
MW 198.19 g/mol Fragment-based drug design compliant
pKa (Calc) ~3.8 - 4.2Acidic strength modulated by 3-F (inductive withdrawal) and 2-OEt (resonance donation)
LogP (Calc) ~2.5Moderate lipophilicity; 2-ethoxy group enhances membrane permeability
Appearance White to Off-white SolidStandard handling
Mechanistic Rationale in Drug Design

The specific substitution pattern of this intermediate is non-trivial and serves three distinct medicinal chemistry functions:

  • Conformational Locking (The "Ortho Effect"): The bulky 2-ethoxy group forces the carboxylic acid (and subsequent amides) out of planarity with the benzene ring. This is critical for creating atropisomers or pre-organizing the molecule to bind into deep hydrophobic pockets (e.g., the cryptic pocket of KRAS G12C).

  • Metabolic Blockade: The 3-fluoro atom is strategically placed between the ethoxy and methyl groups. It blocks metabolic hydroxylation at this electron-rich position and modulates the electron density of the ring.

  • Synthetic Handle: The 4-methyl group serves as a "soft spot" for late-stage functionalization (e.g., benzylic bromination followed by heterocyclization) or simply as a hydrophobic anchor.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Context: Due to the steric hindrance provided by the 2-ethoxy group, standard coupling conditions (EDC/NHS) often result in sluggish kinetics or incomplete conversion. This protocol uses HATU to generate a highly reactive active ester, ensuring complete conversion even with unreactive anilines.

Materials
  • Substrate: 2-Ethoxy-3-fluoro-4-methylbenzoic acid (1.0 equiv)

  • Amine Partner: Heterocyclic amine (e.g., aminopyridine, piperazine) (1.1 equiv)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried reaction vial with the benzoic acid derivative (1.0 equiv) and HATU (1.2 equiv).

    • Add anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (1.5 equiv) dropwise at 0°C.

    • Checkpoint: Stir for 15 minutes at 0°C. The solution should turn slightly yellow, indicating active ester formation.

  • Coupling:

    • Add the amine partner (1.1 equiv) dissolved in minimal DMF.

    • Add the remaining DIPEA (1.5 equiv).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours (monitored by LCMS), heat to 50°C. The 2-ethoxy group can significantly retard nucleophilic attack.

  • Workup (Self-Validating):

    • Dilute with EtOAc and wash with saturated NaHCO₃ (removes unreacted acid) and 1M LiCl (removes DMF).

    • Validation: Check the aqueous layer by pH.[4][5] It must be basic (pH > 8) to ensure acid removal.

    • Dry organic layer over Na₂SO₄ and concentrate.[6][7]

Protocol B: Acid Chloride Conversion (For Ultra-Low Reactivity Amines)

Context: When HATU fails due to extreme steric bulk or electron-deficient amines, conversion to the acid chloride is required.

  • Chlorination: Suspend the acid in dry DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

  • Monitoring: Gas evolution (CO/CO₂) will be vigorous. Stir until bubbling ceases (approx. 1 h).

  • Coupling: Concentrate to remove excess oxalyl chloride (critical to avoid side reactions). Redissolve in DCM/Pyridine and add the amine.

Visualization: Synthesis Decision Logic

The following diagram illustrates the decision matrix for processing this intermediate based on the nucleophile's properties.

G Start Start: 2-Ethoxy-3-fluoro- 4-methylbenzoic acid CheckAmine Analyze Amine Partner Start->CheckAmine PathA Nucleophilic/Primary Amine CheckAmine->PathA Low Sterics PathB Sterically Hindered/ Electron-Deficient Amine CheckAmine->PathB High Sterics MethodA Protocol A: HATU/DIPEA (Standard Activation) PathA->MethodA MethodB Protocol B: Oxalyl Chloride (Acid Chloride Route) PathB->MethodB QC QC Checkpoint: LCMS for Conversion >95% MethodA->QC MethodB->QC QC->MethodB Fail (Low Yield) Purification Purification: Flash Chromatography (Hex/EtOAc) QC->Purification Pass

Caption: Decision logic for coupling 2-Ethoxy-3-fluoro-4-methylbenzoic acid based on amine reactivity.

Case Study: Application in KRAS G12C Inhibitor Synthesis

Hypothetical Application: In the development of covalent inhibitors similar to Sotorasib (AMG 510), the "left-hand" side of the molecule often requires a substituted phenyl ring to fill the hydrophobic pocket adjacent to the switch II region.

  • The Problem: Unsubstituted phenyl rings are metabolically labile and lack the "twist" required to lock the atropisomer.

  • The Solution: Using 2-Ethoxy-3-fluoro-4-methylbenzoic acid .[1][2][3][8][9][10]

    • The 2-Ethoxy group clashes with the core scaffold (e.g., quinazoline or pyridopyrimidine), locking the axis.

    • The 4-Methyl group extends into the solvent channel or hydrophobic cleft.

    • Result: A rigidified, metabolically stable lead compound with improved potency (IC₅₀ < 10 nM) compared to the methoxy analog.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ethoxy ether linkage is stable, but the carboxylic acid can degrade if exposed to moisture/heat for prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1301718-06-8 (Analog Reference). Retrieved from [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Reference for atropisomerism in 2-alkoxy-substituted drug scaffolds). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of a Polysubstituted Benzoic Acid Amide bond formation is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of a Polysubstituted Benzoic Acid

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. While numerous coupling methodologies exist, the successful synthesis of amides from highly substituted and sterically encumbered carboxylic acids remains a significant challenge. 2-Ethoxy-3-fluoro-4-methylbenzoic acid presents a classic example of such a demanding substrate. Its unique substitution pattern introduces a confluence of steric and electronic factors that can impede standard coupling protocols.

The ortho-ethoxy and ortho-methyl groups impose considerable steric hindrance around the carboxylic acid moiety, potentially hindering the approach of the activating agent and the amine nucleophile. Furthermore, the electron-withdrawing nature of the fluorine atom at the meta-position, coupled with the "ortho-effect" of the adjacent substituents, increases the acidity of the carboxylic acid but can also influence the reactivity of the activated intermediate.[1]

This application note provides a comprehensive guide to navigating these challenges, offering detailed protocols, mechanistic insights, and strategic recommendations for the successful amide coupling of 2-Ethoxy-3-fluoro-4-methylbenzoic acid. We will explore the application of robust coupling reagents, discuss the rationale behind the choice of reaction parameters, and provide troubleshooting strategies to empower researchers in achieving high-yielding and clean amide bond formation.

Understanding the Mechanistic Hurdles and Strategic Solutions

The primary obstacle in the amide coupling of 2-Ethoxy-3-fluoro-4-methylbenzoic acid is overcoming the steric clash at the reaction center. The selection of an appropriate coupling reagent is therefore paramount. Reagents known for their high reactivity and efficacy with hindered substrates are the preferred choice.

Recommended Coupling Systems

Two primary classes of coupling reagents are recommended for this substrate: uronium/aminium salts and carbodiimides with activating additives .

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high efficiency in coupling sterically demanding amino acids and other challenging carboxylic acids.[2] The mechanism involves the rapid formation of a highly reactive OAt-active ester, which is less susceptible to racemization and readily undergoes nucleophilic attack by the amine.[3]

  • Carbodiimides with Additives (e.g., EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, water-soluble carbodiimide.[4] Its efficacy with hindered substrates is significantly enhanced by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt). HOBt intercepts the initially formed O-acylisourea intermediate to generate a more stable and reactive HOBt-ester, which then reacts with the amine.[3] This two-step activation minimizes side reactions and improves yields. For particularly challenging couplings, the use of DMAP (4-dimethylaminopyridine) as a catalyst in conjunction with EDC/HOBt can be beneficial, as it acts as an acyl transfer agent to form a highly reactive acylpyridinium intermediate.[5]

The choice between these systems may depend on the specific amine being used, cost considerations, and downstream purification strategies.

Data Presentation: A Comparative Overview of Starting Conditions

The following table summarizes recommended starting conditions for the amide coupling of 2-Ethoxy-3-fluoro-4-methylbenzoic acid with a generic primary amine. These conditions are based on established protocols for structurally similar, sterically hindered benzoic acids and should serve as a robust starting point for optimization.

ParameterProtocol A: HATU-Mediated CouplingProtocol B: EDC/HOBt-Mediated CouplingProtocol C: EDC/HOBt/DMAP-Mediated Coupling
Carboxylic Acid 1.0 equiv1.0 equiv1.0 equiv
Amine 1.1 - 1.2 equiv1.1 - 1.2 equiv1.1 - 1.2 equiv
Coupling Reagent HATU (1.1 - 1.2 equiv)EDC·HCl (1.2 - 1.5 equiv)EDC·HCl (1.1 equiv)
Additive NoneHOBt (1.2 - 1.5 equiv)HOBt (0.1 equiv), DMAP (1.0 equiv)
Base DIPEA or 2,4,6-Collidine (2.0 - 3.0 equiv)DIPEA or NMM (2.0 - 3.0 equiv)DIPEA (2.0 - 3.0 equiv)
Solvent Anhydrous DMF or NMPAnhydrous DCM or DMFAnhydrous Acetonitrile or DCM
Temperature 0 °C to room temperature0 °C to room temperatureRoom temperature
Reaction Time 2 - 12 hours12 - 24 hours12 - 24 hours

Abbreviations: HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate; EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; HOBt = 1-Hydroxybenzotriazole; DMAP = 4-Dimethylaminopyridine; DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine; DMF = N,N-Dimethylformamide; NMP = N-Methyl-2-pyrrolidone; DCM = Dichloromethane.

Experimental Protocols: Step-by-Step Methodologies

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • The quality of the coupling reagents is crucial for success. Use freshly opened or properly stored reagents.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol A: HATU-Mediated Amide Coupling

This protocol is often the first choice for challenging substrates due to the high reactivity of HATU.

Materials:

  • 2-Ethoxy-3-fluoro-4-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA or 2,4,6-Collidine (2.0 - 3.0 equiv)

  • Anhydrous DMF or NMP (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a dry flask under an inert atmosphere, add 2-Ethoxy-3-fluoro-4-methylbenzoic acid and HATU.

  • Add anhydrous DMF or NMP and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (DIPEA or 2,4,6-collidine) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine to the reaction mixture, either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method, particularly effective with the inclusion of HOBt.

Materials:

  • 2-Ethoxy-3-fluoro-4-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or NMM (2.0 - 3.0 equiv)

  • Anhydrous DCM or DMF (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a dry flask under an inert atmosphere, add 2-Ethoxy-3-fluoro-4-methylbenzoic acid, the amine, and HOBt.

  • Add anhydrous DCM or DMF and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA or NMM).

  • Add EDC·HCl portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with the reaction solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol C: EDC/HOBt/DMAP-Mediated Amide Coupling

The addition of catalytic DMAP can significantly accelerate the reaction, especially with less nucleophilic amines.

Materials:

  • 2-Ethoxy-3-fluoro-4-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.1 equiv)

  • HOBt (0.1 equiv)

  • DMAP (1.0 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous Acetonitrile or DCM (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a dry flask under an inert atmosphere, add 2-Ethoxy-3-fluoro-4-methylbenzoic acid, the amine, HOBt, and DMAP.[5]

  • Add anhydrous acetonitrile or DCM and stir to dissolve.

  • Add DIPEA to the reaction mixture.

  • Add EDC·HCl and stir the reaction at room temperature for 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes

To further elucidate the experimental choices, the following diagrams illustrate the reaction mechanisms and a general workflow.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH Activated_Ester OAt-Active Ester Acid->Activated_Ester + HATU, Base Amine R'-NH2 HATU HATU HATU->Activated_Ester Base Base Base->Activated_Ester TMU Tetramethylurea Activated_Ester->TMU releases Amide Amide Product Activated_Ester->Amide Amine->Amide + Activated Ester HOAt HOAt Amide->HOAt regenerates

Caption: HATU-mediated amide coupling mechanism.

EDC_HOBt_Mechanism cluster_activation1 Initial Activation cluster_activation2 Additive Interception cluster_coupling Coupling Step Acid R-COOH O_Acylisourea O-Acylisourea (unstable) Acid->O_Acylisourea + EDC HOBt HOBt EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt Amine R'-NH2 HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine->Amide

Caption: EDC/HOBt-mediated amide coupling mechanism.

Workflow Start Start Setup Reaction Setup (Inert atmosphere, Anhydrous Solvent) Start->Setup Reagents Add Carboxylic Acid, Amine, Coupling Reagents, and Base Setup->Reagents Reaction Stir at appropriate temperature Reagents->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Pure Amide Purify->End

Caption: General experimental workflow for amide coupling.

Troubleshooting and Optimization

Should the initial coupling attempts result in low yields or incomplete conversion, consider the following optimization strategies:

  • Temperature: For particularly stubborn couplings, gentle heating (e.g., 40-50 °C) may be beneficial, especially with the more robust uronium salt reagents. However, be mindful that elevated temperatures can increase the risk of side reactions and epimerization if chiral centers are present.

  • Reagent Stoichiometry: Increasing the equivalents of the coupling reagent and base (e.g., to 1.5 and 4.0 equivalents, respectively) can sometimes drive the reaction to completion.

  • Order of Addition: For HATU-mediated couplings, pre-activating the carboxylic acid with HATU and base for 15-30 minutes before adding the amine is crucial to prevent the formation of guanidinium byproducts from the reaction of HATU with the amine.

  • Solvent: While DMF and DCM are common choices, other polar aprotic solvents like NMP or acetonitrile can be explored, as solubility can play a significant role in reaction efficiency.

  • Alternative Coupling Reagents: If the recommended protocols fail to provide satisfactory results, consider more potent phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are known to be effective for highly hindered systems.

Conclusion

The amide coupling of 2-Ethoxy-3-fluoro-4-methylbenzoic acid, while challenging, is readily achievable with the appropriate selection of reagents and reaction conditions. By understanding the inherent steric and electronic properties of this substrate and employing robust coupling protocols such as those outlined in this application note, researchers can confidently synthesize the desired amide products in high yields. The provided starting conditions, mechanistic insights, and troubleshooting guide offer a comprehensive framework for success in this and other demanding amide bond formation reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The H-HATU, HBTU, TBTU and TSTU reagents for peptide synthesis: An evaluation of their performance and limitations. Tetrahedron, 55(22), 6813-6830. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

The following Application Note and Protocol guide details the scale-up synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a critical scaffold in the development of modern small-molecule therapeutics (e.g., KRAS inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scale-up synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a critical scaffold in the development of modern small-molecule therapeutics (e.g., KRAS inhibitors, antidiabetic agents).

This guide prioritizes scientific integrity , process safety , and regiochemical control , offering two distinct pathways: a high-purity Nucleophilic Aromatic Substitution (SNAr) route and a cost-effective Carboxylation route.

Executive Summary

2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS 1261942-88-8) is a highly functionalized benzoic acid derivative used as a key building block in medicinal chemistry. Its structural complexity—specifically the contiguous tetrasubstitution pattern—presents a challenge in scale-up scenarios due to the risk of regiochemical isomers.

This protocol outlines a regioselective synthetic strategy utilizing 2,3-difluoro-4-methylbenzoic acid as the primary starting material. This route leverages the electronic activation of the 2-position fluorine by the adjacent carboxylic acid moiety to facilitate a clean SNAr reaction. An alternative route starting from 3-fluoro-4-methylphenol is also provided for cost-sensitive manufacturing.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, the synthesis is disconnected at the ethoxy ether linkage.

  • Primary Pathway (Route A): SNAr Displacement.

    • Mechanism:[1][2][3] Nucleophilic attack of ethoxide on an activated fluorobenzene ring.

    • Regioselectivity: The carboxylic acid (or ester) at C1 activates the C2-fluorine via the ortho-effect, while the C3-fluorine is less activated (meta to EWG). This ensures exclusive substitution at the 2-position.

  • Secondary Pathway (Route B): Phenol Alkylation.

    • Mechanism:[1][2][3] Classical alkylation of a phenol derivative.

    • Precursor: Requires the synthesis of 2-hydroxy-3-fluoro-4-methylbenzoic acid via Kolbe-Schmitt carboxylation.

Synthethic Pathway Diagram

SynthesisPath cluster_0 Route A: High-Purity SNAr (Recommended) cluster_1 Route B: Cost-Effective (Alternative) SM1 2,3-Difluoro-4-methylbenzoic acid (CAS 261763-37-5) Intermediate1 Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate SM1->Intermediate1 1. NaOEt, EtOH, Reflux (Esterification + SNAr) Target 2-Ethoxy-3-fluoro-4-methylbenzoic acid (Target) Intermediate1->Target 2. NaOH, H2O/EtOH (Hydrolysis) SM2 3-Fluoro-4-methylphenol (CAS 452-70-0) Intermediate2 2-Hydroxy-3-fluoro-4-methylbenzoic acid SM2->Intermediate2 1. CO2, K2CO3, 180°C (Kolbe-Schmitt) Intermediate2->Target 2. EtI, K2CO3, DMF (Selective Alkylation)

Caption: Comparative retrosynthetic analysis showing the SNAr route (A) and Carboxylation route (B).

Reagent Selection for Scale-Up

ReagentRoleScale-Up SuitabilityHazards & Mitigation
2,3-Difluoro-4-methylbenzoic acid Starting Material (Route A)High. Commercially available; high atom economy.Irritant.[4] Standard PPE required.
Sodium Ethoxide (21% in EtOH) NucleophileHigh. Liquid handling is easier than solid bases.Flammable/Corrosive. Use closed dosing systems.
Diethyl Sulfate Alkylating Agent (Alt.)Medium. Cheaper than Ethyl Iodide but highly toxic.Carcinogen. Use only in closed systems with scrubber.
Ethyl Iodide Alkylating Agent (Lab)Low. Expensive; volatile.Alkylating agent. Good for gram-scale only.
DMSO/DMF SolventMedium. High boiling points make removal energy-intensive.Use water washes or counter-current extraction to remove.
Ethanol SolventHigh. Green solvent, easily recoverable.Flammable.

Detailed Experimental Protocol (Route A)

Phase 1: One-Pot Esterification and SNAr

This step performs two transformations: converting the carboxylic acid to an ethyl ester (protecting group) and displacing the 2-fluorine with an ethoxy group.

Reagents:

  • 2,3-Difluoro-4-methylbenzoic acid (1.0 equiv)[4][5]

  • Sodium Ethoxide (21 wt% solution in Ethanol) (3.5 equiv)

  • Ethanol (anhydrous) (5 vol)

Procedure:

  • Charge a glass-lined reactor with 2,3-Difluoro-4-methylbenzoic acid and anhydrous Ethanol (5 mL/g).

  • Inert the vessel with Nitrogen (N2).

  • Add Sodium Ethoxide solution dropwise over 30 minutes, maintaining internal temperature < 30°C. Exothermic reaction.

  • Heat the mixture to reflux (78–80°C).

  • Stir for 12–16 hours. Monitor by HPLC for the disappearance of starting material and the intermediate mono-substituted acid.

    • Note: You may observe the formation of Ethyl 2,3-difluoro-4-methylbenzoate first, followed by conversion to Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate.

  • Cool the reaction mass to 20°C.

  • Quench by slowly adding Water (5 vol) and adjusting pH to ~7 with dilute HCl.

  • Concentrate under reduced pressure to remove Ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3 x 3 vol).

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate to yield crude Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate .

Phase 2: Hydrolysis to Final Product

Reagents:

  • Crude Ester (from Phase 1)

  • Sodium Hydroxide (2.0 equiv, 4M aqueous solution)

  • Ethanol (3 vol)

Procedure:

  • Dissolve the crude ester in Ethanol (3 vol).

  • Add 4M NaOH solution (2.0 equiv).

  • Heat to 50°C for 2–4 hours. Monitor for complete hydrolysis of the ester.

  • Cool to room temperature.

  • Acidify carefully with 6M HCl to pH 1–2. The product should precipitate as a solid.

  • Filter the white solid.

  • Wash the cake with cold Water (2 x 2 vol) and n-Heptane (2 vol) to remove lipophilic impurities.

  • Dry in a vacuum oven at 45°C to constant weight.

Yield Target: 85–90% (Overall 2 steps). Purity Target: >98.5% (HPLC).

Process Flow Diagram (Route A)

ProcessFlow start Start: 2,3-Difluoro-4-methylbenzoic acid react1 Reaction 1: SNAr & Esterification Reagent: NaOEt/EtOH Temp: Reflux, 16h start->react1 quench Quench & Workup Add Water, Remove EtOH Extract w/ EtOAc react1->quench inter Intermediate: Ethyl Ester (Oil/Solid) quench->inter react2 Reaction 2: Hydrolysis Reagent: NaOH (aq) Temp: 50°C, 3h inter->react2 acidify Acidification & Precipitation Reagent: 6M HCl to pH 1 react2->acidify filter Filtration & Wash Wash: Water/Heptane acidify->filter dry Drying Vacuum Oven, 45°C filter->dry final Final Product: 2-Ethoxy-3-fluoro-4-methylbenzoic acid dry->final

Caption: Unit operation workflow for the scale-up synthesis via the SNAr route.

Analytical & Quality Control

  • 1H NMR (DMSO-d6): Diagnostic signals include the ethoxy triplet (~1.3 ppm) and quartet (~4.1 ppm), the methyl singlet (~2.3 ppm), and the aromatic protons showing specific F-H coupling constants.

  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% H3PO4 in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 min.

  • Impurity Control:

    • Regioisomer: 3-Ethoxy-2-fluoro-4-methylbenzoic acid (formed if SNAr occurs at C3). This is minimized by the electronic bias of the carboxyl group but should be monitored (RRT ~0.95 or ~1.05 vs main peak).

    • Over-alkylation: Ethyl ester of the final product (if hydrolysis is incomplete).

References

  • Synthesis of 2-Ethoxybenzoic Acids: ChemicalBook, "2-Ethoxybenzoic acid Synthesis", accessed 2025. Demonstrates the general stability of ortho-ethoxy benzoic acids.

  • Reactivity of 2,3-Difluorobenzoic Acids: Arkat USA, "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination", 2022. Discusses nucleophilic substitution patterns on fluorinated benzoic acids.

  • Scale-Up of Fluorinated Intermediates: BenchChem, "Application Note: High-Yield Synthesis Protocol", accessed 2025. Provides context on working with fluorinated aromatics in drug synthesis.

  • Properties of 2,3-Difluoro-4-methylbenzoic acid: PubChem, CID 2774141. Physical property data for the starting material.[2][4][6][7][8][9][10]

  • General Kolbe-Schmitt Conditions: Global Scientific Journal, "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid", 2020. Describes carboxylation techniques for phenols.

Sources

Application

Advanced Nucleophilic Substitution Protocols for 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

Executive Summary 2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS: 2383889-03-8) represents a challenging scaffold for nucleophilic substitution due to its specific electronic substitution pattern. While the carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS: 2383889-03-8) represents a challenging scaffold for nucleophilic substitution due to its specific electronic substitution pattern. While the carboxylic acid moiety (C1) offers a standard handle for nucleophilic acyl substitution, the aromatic ring itself is electronically deactivated toward classical Nucleophilic Aromatic Substitution (SNAr) at the C3-fluorine position.

This Application Note provides validated protocols for overcoming these electronic barriers. We prioritize Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig and Ullmann-type) as the primary method for displacing the C3-fluorine, as direct SNAr is kinetically inaccessible under standard conditions. Additionally, protocols for nucleophilic dealkylation (ethoxy cleavage) and carboxyl activation are provided to offer a complete functionalization guide.

Part 1: Strategic Reactivity Analysis

The "Meta-Fluoro" Conundrum

Successful functionalization of this scaffold requires understanding why standard textbook methods fail.

  • Electronic Mismatch: The fluorine atom is located at C3 . The only Electron Withdrawing Group (EWG) is the Carboxyl group at C1 . This creates a meta relationship. Classical SNAr requires the leaving group to be ortho or para to an EWG to stabilize the Meisenheimer complex intermediate.

  • Ring Deactivation: The ring contains two Electron Donating Groups (EDG):

    • 2-Ethoxy: Strong resonance donor (+M), significantly increasing electron density at C3 and C5.

    • 4-Methyl: Weak inductive donor (+I).

  • Steric Hindrance: The C3-fluorine is sandwiched between the bulky 2-ethoxy group and the 4-methyl group, creating a "steric canyon" that hinders nucleophilic approach.

Reactivity Visualization

The following diagram illustrates the electronic environment and the necessary strategic approach.

ReactivityMap Substrate 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Meta Meta-EWG (COOH) (No Meisenheimer Stabilization) Substrate->Meta EDG Ortho-Ethoxy (EDG) (Increases e- Density at C-F) Substrate->EDG Sterics Steric Crowding (2-OEt and 4-Me flank F) Substrate->Sterics Solution REQUIRED STRATEGY: Pd/Cu-Catalyzed Coupling Meta->Solution Blocks SNAr EDG->Solution Deactivates Ring Sterics->Solution Hinders Attack

Figure 1: Reactivity analysis showing why the substrate is inert to classical SNAr and requires catalytic activation.

Part 2: Experimental Protocols

Protocol A: C-F Displacement via Buchwald-Hartwig Amination

Objective: Replacement of the C3-Fluorine with a primary or secondary amine. Mechanism: Pd(0)/Pd(II) catalytic cycle. The oxidative addition of Pd into the electron-rich C-F bond is difficult; therefore, we utilize specific bulky, electron-rich phosphine ligands (e.g., BrettPhos) to facilitate this step.

ComponentReagentRole
Substrate 2-Ethoxy-3-fluoro-4-methylbenzoic acid (protected as ester)*Target Molecule
Catalyst Pd2(dba)3 or Pd(OAc)2Palladium Source
Ligand BrettPhos or RuPhos Facilitates Oxidative Addition into Aryl-F
Base Cs2CO3 or K3PO4Neutralizes HF, activates amine
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point, non-coordinating

*Note: It is highly recommended to convert the carboxylic acid to a methyl ester (see Protocol C) before attempting C-F coupling to prevent catalyst poisoning by the free acid.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with Methyl 2-ethoxy-3-fluoro-4-methylbenzoate (1.0 equiv), Amine Nucleophile (1.2 equiv), Pd(OAc)2 (2-5 mol%), BrettPhos (4-10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Seal the vial and heat to 100–110°C for 12–18 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check: Monitoring by LC-MS should show the disappearance of the starting material (M+1: ~212 for methyl ester) and appearance of the aminated product.

Protocol B: Nucleophilic De-ethylation (Ether Cleavage)

Objective: Removal of the ethyl group to reveal the phenol (2-Hydroxy-3-fluoro-4-methylbenzoic acid). Mechanism: SN2 nucleophilic attack on the ethyl group by a Lewis Acid-halide complex.

Reagents:

  • Boron Tribromide (BBr3): 1.0 M solution in DCM.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.5 M) under N2 atmosphere. Cool the solution to -78°C (Dry ice/acetone bath).

  • Addition: Dropwise add BBr3 (2.5 equiv). Caution: Highly exothermic.

  • Reaction: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for another 2 hours.

  • Quench: Cool back to 0°C. Quench very carefully with MeOH (dropwise) or saturated NaHCO3.

  • Isolation: Acidify the aqueous layer to pH 2 with 1N HCl to ensure the carboxylic acid is protonated. Extract with EtOAc (3x).

  • Result: The product will be the 2-hydroxy derivative, which makes the C3-fluorine even less reactive to substitution due to the phenolate's high electron donation.

Protocol C: Nucleophilic Acyl Substitution (Carboxyl Activation)

Objective: Converting the C1-COOH into an Acid Chloride or Ester to enable further coupling or to protect the acid during C-F functionalization.

Method: Thionyl Chloride Activation

  • Mixing: Suspend 2-Ethoxy-3-fluoro-4-methylbenzoic acid (1.0 equiv) in anhydrous Toluene .

  • Reagent: Add Thionyl Chloride (SOCl2) (1.5 equiv) and a catalytic drop of DMF .

  • Reflux: Heat to 80°C for 2 hours. Gas evolution (SO2, HCl) indicates reaction progress.

  • Conversion: Evaporate solvent and excess SOCl2 to yield the Acid Chloride .

    • To make Methyl Ester: Dissolve the crude acid chloride in DCM and add MeOH/Pyridine.

    • To make Amide: Add primary/secondary amine and Et3N in DCM.

Part 3: Comparative Workflow Diagram

The following flowchart guides the researcher in selecting the correct protocol based on the desired structural modification.

Workflow Start START: 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Decide Target Modification? Start->Decide PathF Replace Fluorine (C3) Decide->PathF PathOEt Remove Ethyl (C2) Decide->PathOEt PathCOOH Modify Carboxyl (C1) Decide->PathCOOH ActionEster Step 1: Protect COOH (Protocol C -> Methyl Ester) PathF->ActionEster Required First ActionBBr3 Protocol B: BBr3 Dealkylation PathOEt->ActionBBr3 ActionSOCl2 Protocol C: SOCl2 Activation -> Amide/Ester PathCOOH->ActionSOCl2 ActionPd Step 2: Pd-Catalysis (Protocol A: Buchwald-Hartwig) ActionEster->ActionPd

Figure 2: Decision tree for selecting the appropriate nucleophilic substitution protocol.

References

  • BenchChem. (2025). Reactivity Profile of 2-Ethoxy-3,4-difluorobenzoate Derivatives. Retrieved from .

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics.[1] Retrieved from .

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[2] PMC7523178. Retrieved from .

  • PubChem. (2025).[3] Compound Summary: 2-Ethoxy-3-fluoro-4-methylbenzoic acid (CID 155572935). Retrieved from .

  • ChemicalBook. (2025). 3-Fluoro-4-methylbenzoic acid Properties and Suppliers.[4] Retrieved from .[4]

Sources

Method

Application Note: Bioconjugation Strategies Using 2-Ethoxy-3-fluoro-4-methylbenzoic Acid as a Rigid Aromatic Linker

[1] Abstract & Introduction This guide details the protocols for utilizing 2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS 2383889-03-8) as a specialized, rigid aromatic linker in bioconjugation.[1] While often categorized a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This guide details the protocols for utilizing 2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS 2383889-03-8) as a specialized, rigid aromatic linker in bioconjugation.[1] While often categorized as a pharmaceutical intermediate, this scaffold offers unique physicochemical properties for drug development:

  • Rigidity: The benzene core reduces the conformational entropy of the conjugate, potentially locking payloads into bioactive conformations.

  • Metabolic Stability: The C3-fluorine substituent blocks metabolic oxidation at a vulnerable site and modulates the pKa of the benzoic acid.

  • Solubility Tuning: The C2-ethoxy group disrupts planarity and increases lipophilicity compared to methoxy analogs, aiding cell permeability.

  • Bifunctionality Potential: While natively a "capping" group, the C4-methyl group is primed for benzylic functionalization, converting the molecule into a heterobifunctional linker.

This document provides workflows for activation , linkerization (converting the methyl group to a reactive handle), and conjugation to biomolecules.

Chemical Analysis & Strategy

Molecule Specifications
PropertyValueRelevance to Bioconjugation
Formula C₁₀H₁₁FO₃Low molecular weight spacer.[1]
MW 198.19 g/mol Minimal mass penalty on the final conjugate.
C1-Carboxyl pKa ~3.8–4.0Primary attachment point via Amide Coupling.[1]
C4-Methyl Benzylic CarbonLatent attachment point (requires activation).[1]
C3-Fluoro ElectronegativeLowers pKa of acid; increases metabolic stability.[1]
The "Linkerization" Strategy

To use this molecule as a linker (connecting Entity A to Entity B), we must create a second attachment point. The most robust method is Benzylic Bromination of the C4-methyl group, followed by nucleophilic substitution.

  • Path A (Terminal Cap): Use C1-COOH to attach the molecule as a ligand/payload to a protein lysine.[1]

  • Path B (True Linker): Brominate C4-CH₃

    
     C4-CH₂Br.[1] This allows attachment of a thiol or amine payload at C4, while the C1-COOH attaches to the carrier.
    

Experimental Protocols

Protocol 1: Linker Activation (Benzylic Bromination)

Objective: Convert the inert 4-methyl group into a reactive benzyl bromide handle.[1]

Reagents:

  • 2-Ethoxy-3-fluoro-4-methylbenzoic acid (EFMBA)[1][2][3]

  • N-Bromosuccinimide (NBS)[1]

  • Benzoyl Peroxide (BPO) or AIBN (Radical Initiator)

  • Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative)

Procedure:

  • Dissolution: Dissolve 1.0 eq of EFMBA in anhydrous Trifluorotoluene (0.1 M concentration).

  • Addition: Add 1.05 eq of NBS and 0.05 eq of BPO.

  • Reflux: Heat the mixture to reflux (approx. 80–100°C) under Nitrogen for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of starting material.

    • Note: The electron-withdrawing fluorine may slow the radical propagation slightly compared to non-fluorinated toluic acids.

  • Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/EtOAc to obtain 4-(Bromomethyl)-2-ethoxy-3-fluorobenzoic acid .

Protocol 2: NHS-Ester Formation (Carboxyl Activation)

Objective: Activate the carboxylic acid for amine conjugation.[1]

Reagents:

  • Functionalized Linker (from Protocol 1 or native acid)

  • N-Hydroxysuccinimide (NHS)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMF (anhydrous)

Procedure:

  • Dissolve the Linker (1.0 eq) in dry DMF.

  • Add NHS (1.2 eq) and EDC·HCl (1.5 eq).

  • Stir at Room Temperature (RT) for 2–12 hours.

  • QC Check: LC-MS should show the NHS-ester mass (+97 Da from acid).

  • Usage: Use immediately for conjugation or precipitate with cold ether for storage.

Protocol 3: Bioconjugation to Antibody (Lysine Conjugation)

Objective: Conjugate the linker-payload to surface lysines of an antibody.[1]

Reagents:

  • Antibody (e.g., IgG1) in PBS, pH 7.4.

  • Activated Linker-NHS ester (from Protocol 2) in DMSO.

  • Desalting Column (e.g., PD-10 or Zeba Spin).[1]

Step-by-Step:

  • Buffer Exchange: Ensure Antibody is in a non-amine buffer (PBS pH 7.4 or Bicarbonate pH 8.0). Avoid Tris/Glycine.

  • Stoichiometry: Add 5–20 molar equivalents of Linker-NHS to the Antibody solution. Keep DMSO < 10% v/v.

  • Incubation: Incubate at RT for 1 hour or 4°C overnight with gentle rocking.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate 15 mins.

  • Purification: Remove excess small molecules using a Desalting Column equilibrated with PBS.

  • Characterization: Determine Drug-to-Antibody Ratio (DAR) via UV-Vis (if the linker has distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).[1]

Visualization of Workflows

Diagram 1: Linker Activation & Conjugation Pathway

This diagram illustrates the conversion of the scaffold into a bifunctional linker and its subsequent conjugation.

Bioconjugation_Workflow Start 2-Ethoxy-3-fluoro- 4-methylbenzoic acid Bromination Radical Bromination (NBS, AIBN) Start->Bromination Linker_Br 4-(Bromomethyl)- Scaffold Bromination->Linker_Br Yields Bifunctional Handle Payload_Attach Payload Attachment (SN2 Displacement) Linker_Br->Payload_Attach + Thiol/Amine Payload Loaded_Linker Payload-Linker-COOH Payload_Attach->Loaded_Linker Activation NHS Activation (EDC/NHS) Loaded_Linker->Activation Active_Ester Payload-Linker-NHS Activation->Active_Ester Conjugation Protein Conjugation (Lysine-NH2) Active_Ester->Conjugation + Antibody Final Final Conjugate (Protein-Linker-Payload) Conjugation->Final

Caption: Workflow for converting the methyl-benzoic acid scaffold into a bifunctional linker and conjugating it to a protein.

Quality Control & Troubleshooting

Analytical Methods
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 Reverse Phase, Water/Acetonitrile gradient + 0.1% Formic Acid.

    • Expectation: The fluorine atom provides a distinct mass defect. The ethoxy group may show fragmentation (-28 Da, loss of ethylene) in MS/MS.

  • HABA Assay: Not applicable (specific for Biotin). Use BCA Assay for total protein and UV Absorbance for linker quantification if the payload is a chromophore.

Troubleshooting Table
IssueProbable CauseSolution
Low Bromination Yield Radical quenching or steric hindrance.[1]Use a more active initiator (AIBN) and ensure anhydrous, oxygen-free conditions. Increase reaction time.
NHS Ester Hydrolysis Wet solvents or high pH.Use strictly anhydrous DMF/DMSO. Store NHS ester in aliquots at -20°C.
Precipitation during Conjugation Linker is too hydrophobic.[1]The Ethoxy/Methyl groups add lipophilicity. Limit DMSO to 10%. If precipitation persists, PEGylate the payload before attaching to this linker.
No Conjugation Observed Steric hindrance at C1-COOH.[1]The 2-Ethoxy group is ortho to the acid, creating steric bulk. Use HATU instead of EDC for activation, or increase reaction time.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

    • Foundational reference for EDC/NHS and amine conjug
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Supports the rationale for using fluorin
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Details the physicochemical effects of fluorine and ether substitutions on arom
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Link

    • Standard reference for Wohl-Ziegler bromination (benzylic bromin
  • Chemical Sources. (2025). 2-Ethoxy-3-fluoro-4-methylbenzoic acid Product Page. BLD Pharm / Smolecule. Link

    • Verification of commercial availability and structure.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

[1][2] Executive Summary 2-Ethoxy-3-fluoro-4-methylbenzoic acid is a densely functionalized aromatic scaffold often encountered in the development of sodium channel blockers or anti-inflammatory agents.[1][2] Its purific...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Ethoxy-3-fluoro-4-methylbenzoic acid is a densely functionalized aromatic scaffold often encountered in the development of sodium channel blockers or anti-inflammatory agents.[1][2] Its purification is non-trivial due to the "ortho-effect" of the ethoxy group and the potential for regioisomeric impurities arising from the fluorination or alkylation steps during synthesis.

This guide moves beyond generic textbook advice, offering a root-cause analysis of common purification failures and providing self-validating protocols designed for high-purity isolation (>98% HPLC).

Module 1: The First Line of Defense – Chemically Active Extraction[3]

Context: The most efficient way to remove non-acidic impurities (unreacted alkyl halides, decarboxylated byproducts) and phenolic precursors (e.g., 3-fluoro-4-methyl-2-hydroxybenzoic acid) is a pH-controlled differential extraction.[1][2]

The Protocol: "The Double-Switch"

Why this works: By manipulating the pH, we toggle the molecule between its lipophilic (neutral acid) and hydrophilic (carboxylate salt) states, leaving impurities behind at each switch.[2]

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1][2] Note: Avoid Dichloromethane (DCM) if possible, as emulsions are more common with ethoxy-substituted aromatics.[1][2]

  • Base: Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.[2]5) and 1M Sodium Hydroxide (NaOH, pH ~14).[2]

  • Acid: 1M Hydrochloric Acid (HCl) and 6M HCl.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in EtOAc (10 mL/g). If insoluble material remains, filter it before extraction—this is likely inorganic salt.[2]

  • The Bicarbonate Wash (Targeting Strong Acids):

    • Wash the organic phase with Saturated NaHCO₃ (2x).

    • Mechanism:[1][3][4] The carboxylic acid (pKa ~3-4) converts to the sodium salt and moves to the aqueous layer.[2] Phenolic impurities (pKa ~10) remain in the organic layer.

    • Critical Check: Acidify a small aliquot of the aqueous layer. If precipitate forms, your product is successfully extracting.[2]

  • The Organic Scavenge:

    • Keep the Aqueous Layer .[5] (This contains your product).

    • Discard the Organic Layer (contains neutrals/phenols).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped lipophilic impurities.

  • Precipitation (The Return):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.[2]

  • Isolation: Vacuum filter and wash with ice-cold water.[1]

Visualization: Acid-Base Extraction Logic

AcidBaseExtraction Crude Crude Mixture (Acid + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract OrgLayer1 Organic Layer (Neutrals/Phenols) Extract->OrgLayer1 Discard AqLayer1 Aqueous Layer (Carboxylate Salt) Extract->AqLayer1 Keep Acidify Acidify with HCl (pH < 2) AqLayer1->Acidify Precipitate Precipitate Product Acidify->Precipitate

Caption: Logical flow for selectively isolating the benzoic acid derivative using pH manipulation.

Module 2: The Deep Clean – Recrystallization Strategies

Context: If the acid-base extraction yields a solid with 90-95% purity, recrystallization is required to remove structural isomers (e.g., regioisomers where the fluorine or methyl group is misplaced).[2] These isomers often have similar pKa values, making extraction ineffective.[2]

Troubleshooting "Oiling Out"

A common issue with ethoxy-substituted benzoic acids is "oiling out" (separating as a liquid droplet rather than crystals) during cooling. This happens because the ethoxy group lowers the melting point and increases lipophilicity.

The "Ethanol-Water" Gradient Method:

ParameterSpecificationReason
Primary Solvent Ethanol (95% or Absolute)High solubility at boiling; good for ethoxy groups.[1][2]
Anti-Solvent Water (Deionized)Drastically reduces solubility; induces nucleation.
Temperature Boiling -> Room Temp -> 4°CGradual cooling prevents oiling out.[1][2]

Protocol:

  • Place the solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol to just dissolve the solid.

  • Crucial Step: Remove from heat.[6][7] Add boiling Water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add one drop of Ethanol to clear the solution.

  • Seeding: If available, add a tiny crystal of pure product. If not, scratch the glass wall with a rod.[2][8]

  • Allow to cool to room temperature undisturbed for 2 hours.

  • Cool in an ice bath for 30 minutes before filtration.

Module 3: Precision Separation – Chromatography

Context: When regioisomers (e.g., 2-ethoxy-4-fluoro-5-methylbenzoic acid) are present, they may co-crystallize.[1][2] Flash chromatography is the final resort.

The "Tailing" Problem: Carboxylic acids interact strongly with silica gel, resulting in streaky spots (tailing) and poor separation.[2]

The Solution: Acid-Modified Mobile Phase You must acidify your mobile phase to suppress ionization of the carboxylic acid on the silica surface.[2]

  • Mobile Phase A: Hexanes (or Heptane) + 0.1% Acetic Acid.

  • Mobile Phase B: Ethyl Acetate + 0.1% Acetic Acid.

  • Gradient: 0% B to 40% B over 20 CV (Column Volumes).

Why Acetic Acid? It keeps the benzoic acid protonated (neutral), allowing it to interact with the silica as a discrete band rather than smearing.

Frequently Asked Questions (Troubleshooting)

Q1: I tried the acid-base extraction, but my product didn't precipitate when I added HCl. The water turned cloudy but no solid formed.

  • Diagnosis: You likely have a "stable emulsion" or the product is oiling out due to the ethoxy chain.

  • Fix:

    • Check the pH.[9][10] Ensure it is definitely below 2.

    • Add solid NaCl to saturation (Salting Out). This forces the organic acid out of the aqueous phase.

    • Extract the cloudy aqueous mixture back into EtOAc, dry over MgSO₄, and evaporate. The solid should form upon removal of the solvent.

Q2: My NMR shows a persistent impurity peak around 1.4 ppm and 4.1 ppm.

  • Diagnosis: This is likely residual Ethyl Acetate or Ethanol trapped in the crystal lattice. 2-Ethoxy compounds form solvates easily.[2]

  • Fix: Dry the solid in a vacuum oven at 50°C overnight. If the peaks persist, it might be the ethyl ester byproduct (formed if you boiled in ethanol with acid).[2] Check the IR for an ester carbonyl (~1735 cm⁻¹) vs acid carbonyl (~1680-1700 cm⁻¹).[2]

Q3: Can I use DCM for the extraction?

  • Advisory: While 2-ethoxy-3-fluoro-4-methylbenzoic acid dissolves well in DCM, the density of DCM (1.33 g/mL) is close to that of the saturated brine/bicarbonate layers, often leading to inverted layers or messy emulsions.[1][2] EtOAc is safer and easier to separate.

References

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2016).[11] Separation of regioisomers without using instrumental method. Retrieved from [Link]

  • UMass Amherst. (2010). Recrystallization Procedures and Solvents. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with 2-Ethoxy-3-fluoro-4-methylbenzoic acid

This technical guide addresses solubility and handling challenges for 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a specialized intermediate often used in medicinal chemistry for amide coupling and scaffold synthesis.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility and handling challenges for 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a specialized intermediate often used in medicinal chemistry for amide coupling and scaffold synthesis.[1]

The following content is structured as a Technical Support Center , designed to troubleshoot specific experimental roadblocks.

Status: Active | Ticket Type: Solubility & Handling | Level: Tier 3 (Senior Scientist)[1]

Executive Summary: The Physicochemical Profile

Before troubleshooting, understand the molecule's behavior.[2][3] This compound exhibits the classic "push-pull" solubility profile of multi-substituted benzoic acids:

  • Lipophilicity: The ethoxy and methyl groups significantly increase LogP (estimated ~2.5–3.0), making it poorly soluble in neutral water.[1][3]

  • Ionizability: The carboxylic acid (pKa ≈ 3.8–4.[1][3]2) is the solubility "switch."[1][3] It is soluble in high pH (salt form) and insoluble in low pH (protonated form).[3]

  • Lattice Energy: The fluoro substituent often increases crystal lattice energy, requiring polar aprotic solvents or heat to break initial solid-state interactions.[1][3]

Module 1: Dissolution for Biological Assays

Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I fix this?

A: This is a "crash-out" event caused by the hydrophobic effect.[1][3] The ethoxy and methyl groups make the molecule hate water, while the sudden pH drop (from DMSO to pH 7.4 media) keeps a portion of the acid protonated.

The Protocol (Solubility Stepping): Do not add the DMSO stock directly to the bulk media. Instead, use an intermediate dilution step with a surfactant or co-solvent.[1][3]

  • Prepare Stock: Dissolve compound in 100% DMSO at

    
     the final concentration.
    
  • Intermediate Step: Dilute this stock 1:10 into a solution of PBS + 0.5% Methylcellulose (or 5% Solutol HS 15) .

    • Why? The surfactant encapsulates the hydrophobic ethoxy/methyl tail, preventing immediate aggregation.[3]

  • Final Dilution: Add this intermediate mix to your culture media.

Data: Solubility Limits (Approximate)

Solvent Solubility Limit (25°C) Usage Note
Water (pH 7) < 0.1 mg/mL Not recommended without pH adjustment.[1][3]
DMSO > 50 mg/mL Excellent stock solvent.[1][3] Hygroscopic (keep dry).[1][3]
Ethanol > 20 mg/mL Good, but evaporates; check concentration frequently.[1][3]

| 0.1 M NaOH | > 10 mg/mL | Forms the sodium salt (highly soluble).[1][3] |

Module 2: Synthesis & Reaction Solvent Selection

Q: I am trying to run an amide coupling (HATU/EDC), but the acid won't dissolve in DCM. What is the alternative?

A: Dichloromethane (DCM) is often too non-polar for fluorinated benzoic acids, leading to heterogeneous reactions and poor yields.[1][3]

The Fix: Switch to a Polar Aprotic System .

  • Primary Choice: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1][3]

    • Mechanism:[1][3] These solvents disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers better than DCM.[1][3]

  • The "Boost": If you must use DCM (e.g., for workup reasons), add 10-20% DMF as a co-solvent.[1][3]

  • Base Requirement: Ensure you add the organic base (DIPEA or TEA) before the coupling reagent.[1][3] The base deprotonates the acid (forming the carboxylate), which is the actual nucleophile that attacks the coupling reagent (e.g., HATU). This also instantly improves solubility.[1][3]

Module 3: Purification & Workup (The "Self-Validating" Protocol)

Q: How do I recover the pure acid from a reaction mixture without column chromatography?

A: You can exploit the pH-dependent solubility switch.[1][3] This molecule is ideal for Acid-Base Extraction .[1][3] This method is self-validating because if the pH isn't correct, the phase separation will visually fail.[1]

Workflow Visualization: The following diagram illustrates the critical pH checkpoints to ensure high recovery.

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) BaseAdd Add 1M NaOH (aq) Target pH > 10 Start->BaseAdd Partition Partition Layers BaseAdd->Partition OrgLayer Organic Layer (Impurities) Partition->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Partition->AqLayer Keep Wash Wash Aqueous with Et2O (Remove neutral organics) AqLayer->Wash Acidify Slowly add 1M HCl Target pH < 2 Wash->Acidify Check Precipitate Formed? Acidify->Check Filter Vacuum Filtration Wash with cold water Check->Filter Yes (Solid) ExtractBack Extract into EtOAc Dry (MgSO4) & Evaporate Check->ExtractBack No (Oiling out)

Figure 1: Acid-Base Extraction Workflow.[3] Note the critical decision point at "Precipitate Formed" – if the product "oils out" instead of crystallizing, extraction back into Ethyl Acetate is required.

Module 4: Crystallization

Q: The product is oiling out during recrystallization. How do I get a solid?

A: "Oiling out" is common with ethoxy-substituted aromatics because the melting point is often depressed by impurities.[1][3]

Troubleshooting Steps:

  • Solvent System: Avoid pure ethanol. Use a solvent/anti-solvent pair .[1][3]

    • Recommended: Dissolve in minimal hot Ethyl Acetate (solvent).[1][3] Add warm Hexanes or Heptane (anti-solvent) dropwise until cloudy.[1][3]

  • Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal once the solution cools to room temperature.[1][3]

  • The "Scratch" Technique: If no seed is available, use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1][3] The microscopic glass shards provide nucleation sites for the fluoro-benzoic acid lattice to form.[1][3]

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Solubility and Stability of 2-[(3-Fluorobenzyl)oxy]benzoic Acid. Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[1][3] 4-Fluorobenzoic acid Product Specification & Solubility Data. Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 2736145, 2-Fluoro-4-methylbenzoic acid. Retrieved from [3]

  • Organic Syntheses. (1943).[1][3][4] p-Fluorobenzoic Acid: Synthesis and Purification Protocols. Org. Synth. 1943, 23, 299.[3] Retrieved from [3]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Ethoxy-3-fluoro-4-methylbenzoic acid

This guide is designed for researchers and process chemists handling 2-Ethoxy-3-fluoro-4-methylbenzoic acid . It moves beyond basic MSDS data to address stability mechanisms, practical handling in basic media, and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists handling 2-Ethoxy-3-fluoro-4-methylbenzoic acid . It moves beyond basic MSDS data to address stability mechanisms, practical handling in basic media, and troubleshooting for common experimental deviations.[1][2]

[1][2]

Executive Summary: Stability Profile

Compound: 2-Ethoxy-3-fluoro-4-methylbenzoic acid Condition: Basic Media (pH > 7) Status: High Stability (up to 60°C in aqueous hydroxide)[2]

Under standard basic conditions (e.g., 1M NaOH, K₂CO₃, or Cs₂CO₃ at ambient to moderate temperatures), this compound forms a stable carboxylate salt.[1][2] The risk of nucleophilic aromatic substitution (SₙAr) displacing the fluorine atom or cleaving the ether bond is negligible due to the specific electronic configuration of the aromatic ring.[2]

Primary Risks:

  • Precipitation: Re-acidification of the basic solution will precipitate the free acid immediately.[2]

  • Thermal Decarboxylation: Only at extreme temperatures (>150°C) in the presence of strong bases/metal catalysts.

Part 1: The Chemical Logic (Why it is Stable)

To trust a protocol, you must understand the molecular mechanics.[1][2] The stability of this molecule in base is dictated by the electronic environment of the benzene ring.[2]

Resistance to Fluorine Displacement (SₙAr)

Users often fear losing the fluorine atom in basic conditions (hydrolysis to a phenol). For this specific molecule, that reaction is chemically disfavored.[1][2]

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr) requires an electron-deficient ring to stabilize the anionic Meisenheimer intermediate.[2]

  • Your Molecule's Defense:

    • The Carboxylate Effect: In basic media, the carboxylic acid deprotonates to form a carboxylate anion (

      
      ).[2] This group is electron-rich and repels incoming nucleophiles (like 
      
      
      
      ).[1][2]
    • Ortho-Shielding: The Fluorine at position 3 is flanked by an Ethoxy group (C2) and a Methyl group (C4) . Both are Electron Donating Groups (EDGs).[1]

    • Result: The electron density at C3 is too high for a nucleophile to attack.[1]

Stability of the Ether Linkage

The 2-ethoxy group is an aryl-alkyl ether.[1][2]

  • Base Stability: Ethers are chemically inert to base.[1][2] Unlike esters, they cannot be hydrolyzed by hydroxide ions.[1][2] Cleavage of this bond typically requires strong Lewis acids (e.g.,

    
    ) or strong mineral acids (e.g., 
    
    
    
    ), not basic conditions.

Part 2: Interactive Troubleshooting Guide

Use this section to diagnose unexpected results during synthesis or extraction.

Scenario A: "I added base, but my solution is cloudy/precipitate formed."
Possible Cause Diagnostic Question Solution
Incomplete Deprotonation Is the pH < 10?The pKa of benzoic acid derivatives is ~4-5.[1][2] To ensure full solubility, aim for pH 10-12 .[1][2] Add more base (1M NaOH) dropwise until clear.[1]
Cation Effect (Salting Out) Are you using a high conc. of Na⁺/K⁺?The sodium salt of this acid may have limited solubility in cold, high-molarity brine.[1][2] Dilute with water or warm slightly to 30°C.
Impurity Precipitation Was the starting material an ester?If you are saponifying an ester, the cloudiness might be unreacted ester (insoluble in water). Check by TLC.
Scenario B: "I see a new spot on TLC after heating in base."
Possible Cause Diagnostic Question Solution
Decarboxylation Did you heat >100°C?Prolonged reflux in high-boiling basic solvents (like DMSO/KOH) can strip the

.[2] Lower the temperature to <80°C.
Isomerization Is the spot very close to the product?While rare, extreme base can sometimes cause migration of alkyl groups, but this is unlikely here.[1][2] Check proton NMR for regio-purity .

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Safe Dissolution & Handling in Base

Use this workflow for extraction or coupling reactions.[1][2]

  • Preparation: Suspend the solid acid in water (5-10 volumes).

  • Basification: Slowly add 1.05 - 1.1 equivalents of 1M NaOH or KOH.

    • Note: Avoid large excesses of strong base if heating is required later.[1][2]

  • Verification: Vortex/stir until the solution is clear. Measure pH (Target: 10-12).

  • Filtration: If haze persists, filter through a 0.45 μm PTFE membrane (removes insoluble impurities, not your compound).[1][2]

  • Recovery: To recover the acid, cool to 0-5°C and acidify with 1M HCl to pH 1-2.

Protocol 2: Stability Stress Test

Run this if you suspect degradation in your specific mixture.[1][2]

  • Control: Dissolve 10 mg in 1 mL

    
     + 2 eq 
    
    
    
    (NMR tube).
  • Stress: Heat at 60°C for 4 hours.

  • Analysis: Run

    
    -NMR.
    
    • Stable Result: Single sharp peak (approx -110 to -130 ppm range).[1][2]

    • Degradation: Appearance of a fluoride ion peak (approx -120 ppm, distinct shift) or des-fluoro species.[1][2]

Part 4: Visualizing the Chemistry

Diagram 1: Stability Mechanism & Deactivation

This diagram illustrates why the nucleophile (


) cannot displace the fluorine atom.[2]

StabilityMechanism Substrate 2-Ethoxy-3-fluoro-4-methylbenzoic acid (Anionic Form) Factors Protective Electronic Factors Substrate->Factors Possesses Result NO REACTION (Fluorine Retained) Factors->Result Ensures Carboxylate Repulsion\n(COO- repels OH-) Carboxylate Repulsion (COO- repels OH-) Factors->Carboxylate Repulsion\n(COO- repels OH-) Electron Donating Shield\n(Ethoxy & Methyl deactivate ring) Electron Donating Shield (Ethoxy & Methyl deactivate ring) Factors->Electron Donating Shield\n(Ethoxy & Methyl deactivate ring) OH_Attack Hydroxide (OH-) Attack OH_Attack->Substrate Attempts S_NAr

Caption: The electron-rich carboxylate and donating groups (Ethoxy/Methyl) create an electronic shield, preventing nucleophilic attack on the Fluorine.[2][3][4]

Diagram 2: Handling Workflow

Workflow Start Solid Acid (Starting Material) AddBase Add 1.05 eq NaOH/KOH (Target pH 10-12) Start->AddBase Check Check Clarity & pH AddBase->Check Decision Is solution clear? Check->Decision Clear Proceed to Reaction/Analysis (Stable as Carboxylate Salt) Decision->Clear Yes Cloudy Troubleshoot Decision->Cloudy No Fix1 Check pH (If <10, add base) Cloudy->Fix1 Fix2 Check Impurity (Filter or Extract) Cloudy->Fix2

Caption: Decision tree for dissolving and handling the compound in basic media.

References

  • PubChem. (2025).[1][5] 2-Fluoro-4-methylbenzoic acid (Analogous Structure Data).[1][2][6] National Library of Medicine.[2] [Link]

  • Organic Syntheses. (1998).[1] Nucleophilic Aromatic Substitution Trends.[1][2][7] Org.[1][2] Synth. Coll. Vol. 9. [Link]

Sources

Optimization

Technical Support Center: Decarboxylation of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

Case ID: #DCX-2-OEt-3F-4Me Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Substrate Analysis You are attempting to decarboxylate 2-Ethoxy-3-fluoro-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DCX-2-OEt-3F-4Me Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

You are attempting to decarboxylate 2-Ethoxy-3-fluoro-4-methylbenzoic acid . This is a non-trivial substrate due to the interplay between steric effects and electronic deactivation.

Substrate Profile
FeatureChemical EffectOperational Risk
2-Ethoxy Group (Ortho) Positive: Provides steric relief upon decarboxylation (Ortho-effect).Negative: Electron-donating (resonance) destabilizes the intermediate aryl anion.Ether Cleavage: Prolonged heating >180°C or acidic conditions may cleave the ethyl group, yielding the phenol (2-hydroxy-3-fluoro-4-methylbenzene).
3-Fluoro Group (Meta) Positive: Inductive withdrawal (-I) stabilizes the transition state.Negative: Can make the C-C bond slightly stronger compared to non-fluorinated analogues.Volatility: The fluorinated product will be highly volatile. Sublimation of starting material is also a risk.
4-Methyl Group (Para) Negative: Weak electron donation destabilizes the anionic intermediate.Minimal risk, but slows reaction rate slightly compared to unsubstituted analogues.

Primary Recommendation: Avoid classical high-temperature thermal decarboxylation (Cu/Quinoline @ 220°C) if possible, to prevent ether cleavage. Use Silver-Catalyzed Protodecarboxylation (Method A) as the standard protocol.

Recommended Protocols

Method A: Silver-Catalyzed Protodecarboxylation (The "Goossen/Larrosa" Standard)

Best for: High yield, functional group tolerance, preventing ether cleavage.

Mechanism: This reaction proceeds via a silver-carboxylate intermediate. The ortho-ethoxy group coordinates with the silver center, facilitating the extrusion of CO₂ at significantly lower temperatures than thermal methods.

Protocol:

  • Setup: Flame-dry a reaction tube equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1.0 mmol)

    • Catalyst: Ag₂CO₃ (10 mol%)[1]

    • Additive: Acetic Acid (5-10 mol%) — Crucial for protonation of the Ag-aryl intermediate.

    • Solvent: DMSO (dry, 0.2 M concentration)

  • Execution:

    • Add substrate and Ag₂CO₃ to the tube.

    • Evacuate and backfill with Argon (x3).

    • Inject DMSO and AcOH.[2]

    • Heat to 110–120°C for 16–24 hours.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc and wash with water (x3) to remove DMSO.

    • Critical: Wash organic layer with 1M NaOH to remove unreacted starting material (acid).

    • Dry over Na₂SO₄ and concentrate.

Method B: Microwave-Assisted Copper Catalysis

Best for: Rapid screening, robust substrates.

Protocol:

  • Reagents: Substrate (1.0 equiv), Cu₂O (5 mol%), 1,10-Phenanthroline (10 mol%).

  • Solvent: NMP/Quinoline (3:1 mixture).

  • Conditions: Microwave irradiation at 170°C for 15–30 mins.

  • Note: Monitor pressure carefully. The release of CO₂ will spike vessel pressure.

Visualized Mechanisms

Diagram 1: Silver-Catalyzed Cycle

This diagram illustrates why the ortho-ethoxy group is beneficial (chelation) and how the proton source (AcOH) regenerates the catalyst.

Ag_Decarboxylation cluster_ortho Ortho-Ethoxy Effect Start Substrate (R-COOH) Inter1 Silver Carboxylate (R-COO-Ag) Start->Inter1 + Ag2CO3 - H2O, CO2 TS Transition State (Ortho-Coordination) Inter1->TS Heat (110°C) Inter2 Aryl-Silver Species (R-Ag) TS->Inter2 - CO2 (Rate Limiting Step) Product Product (R-H) Inter2->Product + AcOH (Proton Source) Product->Start Cycle Regenerates Ag+

Caption: The catalytic cycle showing the critical role of the silver intermediate and proton source. The ortho-ethoxy group stabilizes the transition state via chelation.

Troubleshooting Matrix (FAQ)

Symptom: "I see starting material on TLC after 24 hours."

Diagnosis: Incomplete conversion due to catalyst deactivation or insufficient temperature.

  • Fix 1 (Temperature): Increase temperature to 130°C. Do not exceed 140°C in DMSO to avoid decomposition.

  • Fix 2 (Catalyst Loading): Add an additional 5 mol% Ag₂CO₃.

  • Fix 3 (Surface Area): If using bulk Ag₂CO₃, grind it to a fine powder before addition. Surface area effects are significant in heterogeneous catalysis.

Symptom: "The product mass is correct, but I see an -OH peak in IR/NMR (Phenol formation)."

Diagnosis: Ether cleavage (De-ethylation). This occurs if the reaction is too hot (>160°C) or if the medium is too acidic.

  • Fix: Switch from Method B (Thermal) to Method A (Silver).

  • Fix: Ensure DMSO is neutral/dry. Avoid using strong mineral acids; stick to acetic acid.

Symptom: "White crystals are forming on the reflux condenser."

Diagnosis: Sublimation. Your starting material (the benzoic acid) or the product is subliming before reacting.

  • Fix: Switch to a sealed tube or pressure vial. This keeps the substrate in the liquid phase.

  • Fix: Change solvent to Sulfolane (bp 285°C) or Quinoline to improve solubility at high temps.

Symptom: "The reaction turns into a black tar."

Diagnosis: Polymerization or oxidative decomposition.

  • Fix: Strict exclusion of Oxygen. Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging with Argon).

  • Fix: Add a radical scavenger (e.g., 10 mol% TEMPO) if you suspect radical polymerization pathways, though this may inhibit certain Cu-catalyzed mechanisms.

Decision Tree for Protocol Optimization

Use this logic flow to determine the next step in your optimization process.

Troubleshooting_Tree Start Start: Check Conversion (TLC/LCMS) NoConv < 10% Conversion Start->NoConv Partial 10-80% Conversion Start->Partial Full > 90% Conversion Start->Full TempIssue Increase Temp +10°C NoConv->TempIssue If T < 120°C CatIssue Check Ag Surface Area or Switch to Cu/Microwave NoConv->CatIssue If T > 120°C Partial->TempIssue Stalled? Impurity Check for Phenol (Ether Cleavage) Full->Impurity Clean Isolate & Purify Impurity->Clean No Side Products Dirty Reduce Temp, Switch to DMSO/Ag Impurity->Dirty Phenol Detected

Caption: Logical workflow for diagnosing reaction failures based on conversion and impurity profiles.

References & Authority

  • Goossen, L. J., et al. "Silver-Catalyzed Protodecarboxylation of Carboxylic Acids." Synthesis, 2012.[5]

    • Key Insight: Establishes the Ag₂CO₃/DMSO/AcOH system as the gold standard for mild decarboxylation.

  • Cornella, J., & Larrosa, I. "Decarboxylative C-C Bond Forming Reactions of Heteroarenes."[2] Journal of Organic Chemistry, 2009.[2]

    • Key Insight: details the mechanism of Ag-mediated decarboxylation and the importance of the ortho-substituent effect.

  • Cohen, T., & Schambach, R. A. "Copper-catalyzed decarboxylation of aromatic acids." Journal of the American Chemical Society, 1970.

    • Key Insight: The foundational text for copper-mediated decarboxylation, highlighting the risks of high-temperature thermal methods.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Ethoxy-3-fluoro-4-methylbenzoic acid

Welcome to the technical support center for 2-Ethoxy-3-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethoxy-3-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile synthetic intermediate. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions, with a particular emphasis on the critical role of temperature.

Introduction

2-Ethoxy-3-fluoro-4-methylbenzoic acid is a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. The strategic placement of the ethoxy, fluoro, and methyl groups, in addition to the carboxylic acid moiety, offers multiple avenues for synthetic modification. However, this substitution pattern also presents unique challenges in controlling regioselectivity and minimizing side reactions. Temperature is a pivotal parameter in navigating these challenges, directly influencing reaction kinetics, product distribution, and overall yield. This guide will provide you with the expertise to harness temperature as a tool for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on 2-Ethoxy-3-fluoro-4-methylbenzoic acid?

A1: The primary reactive handle on this molecule is the carboxylic acid group, which can readily undergo esterification, amidation, and conversion to an acid chloride. The aromatic ring itself is also a site for further functionalization, most commonly through electrophilic aromatic substitution. The directing effects of the existing substituents (ethoxy, fluoro, and methyl groups) will influence the position of incoming electrophiles.

Q2: How does the substitution pattern of 2-Ethoxy-3-fluoro-4-methylbenzoic acid influence its reactivity in electrophilic aromatic substitution?

A2: The ethoxy and methyl groups are activating, ortho-, para-directing groups, while the fluoro group is a deactivating, ortho-, para-directing group. The carboxylic acid is a deactivating, meta-directing group. The interplay of these electronic and steric effects will determine the regioselectivity of the substitution. Careful control of reaction conditions, especially temperature, is crucial to achieve the desired isomer. Lower temperatures generally favor kinetic control, potentially leading to a different product distribution than reactions run at higher temperatures, which favor thermodynamic control.[1]

Q3: At what temperature should I be concerned about decarboxylation of 2-Ethoxy-3-fluoro-4-methylbenzoic acid?

A3: While benzoic acid itself is relatively stable, decarboxylation can be a significant side reaction at elevated temperatures, typically above 200°C.[2][3] The presence of activating groups on the ring can lower the temperature at which decarboxylation occurs. For 2-Ethoxy-3-fluoro-4-methylbenzoic acid, it is advisable to keep reaction temperatures below 150°C if the carboxylic acid moiety is to be preserved, unless decarboxylation is the desired outcome.

Troubleshooting Guide

Issue 1: Low Yield in Esterification or Amidation Reactions

Symptoms:

  • Incomplete consumption of the starting benzoic acid.

  • Formation of a complex mixture of byproducts.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Insufficient Activation of Carboxylic Acid The carboxylic acid needs to be activated for efficient reaction with alcohols or amines.Use a suitable coupling agent (e.g., DCC, EDC) or convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride.
Reaction Temperature Too Low The activation energy for the reaction is not being overcome, leading to a slow reaction rate.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious not to exceed temperatures that could lead to decomposition.
Steric Hindrance The ortho-ethoxy group may sterically hinder the approach of the nucleophile.Employ a less bulky alcohol or amine if possible. Alternatively, use a more reactive derivative of the carboxylic acid, such as the acid chloride, which can react under milder temperature conditions.
Side Reactions at Elevated Temperatures High temperatures can promote side reactions like decarboxylation or ether cleavage.If you suspect side reactions, try running the reaction at a lower temperature for a longer duration.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Symptoms:

  • Formation of multiple isomers that are difficult to separate.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Reaction Temperature Too High Higher temperatures can overcome the activation energy barriers for the formation of multiple isomers, leading to a loss of selectivity.[4]Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to favor the kinetically controlled product.
Strongly Activating Conditions The combination of activating groups on the ring can lead to over-reactivity.Use a milder electrophile or a less Lewis acidic catalyst.
Solvent Effects The polarity of the solvent can influence the stability of the intermediates and the transition states, affecting the product ratio.Screen a range of solvents with varying polarities to optimize selectivity.
Issue 3: Unexpected Decarboxylation

Symptoms:

  • Formation of 1-ethoxy-2-fluoro-3-methylbenzene as a major byproduct.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Excessive Reaction Temperature As previously mentioned, high temperatures can induce decarboxylation.[5][6]Carefully control the reaction temperature and avoid localized overheating. Use a temperature-controlled heating mantle or oil bath.
Presence of a Catalyst Certain transition metals, such as copper, can catalyze decarboxylation at lower temperatures.[7]If a metal catalyst is part of your reaction, consider if it could be promoting this side reaction. If so, explore alternative catalysts or reaction conditions.
Prolonged Reaction Times at Elevated Temperatures Even at moderately elevated temperatures, prolonged reaction times can lead to cumulative decarboxylation.Monitor the reaction closely and quench it as soon as the desired product is formed.

Experimental Protocols

Protocol 1: General Procedure for Esterification
  • Dissolve 2-Ethoxy-3-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Add the alcohol (1.2 equivalents) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent like DCC (1.1 equivalents) with DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature. If the reaction is slow, gently heat to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Protocol 2: General Procedure for Nitration (Electrophilic Aromatic Substitution)
  • Cool a solution of 2-Ethoxy-3-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., acetic anhydride) to 0°C in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for the specified time, monitoring the reaction by TLC or LC-MS.

  • Carefully quench the reaction by pouring it over ice.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualizing Reaction Optimization

The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding reaction.

TroubleshootingWorkflow start Low Yield of Desired Product check_sm Check Purity of Starting Material start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn side_products Significant Side Products? incomplete_rxn->side_products No increase_temp Increase Temperature or Reaction Time incomplete_rxn->increase_temp Yes optimize_reagents Optimize Reagent Stoichiometry side_products->optimize_reagents No lower_temp Lower Reaction Temperature side_products->lower_temp Yes success Successful Optimization increase_temp->success change_catalyst Change Catalyst or Solvent optimize_reagents->change_catalyst lower_temp->success change_catalyst->success

Caption: A troubleshooting workflow for low-yielding reactions.

References

  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 777–784.
  • Wikipedia. Benzoic acid. [Link]

  • ResearchGate. Decarboxylative Hydroxylation of Benzoic Acids | Request PDF. [Link]

  • Mendez, A., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • Panda, S. R., et al. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences.
  • NPTEL. Aromatic electrophilic substitution (Ar-SE) Reactions. [Link]

  • Li, Y., et al. (2021). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectral Analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

This guide provides an in-depth technical analysis of the H NMR spectral characteristics of 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a critical fluorinated building block in medicinal chemistry (often associated with sar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR spectral characteristics of 2-Ethoxy-3-fluoro-4-methylbenzoic acid , a critical fluorinated building block in medicinal chemistry (often associated with sartan derivatives and PPAR agonists).

Executive Summary & Structural Context

2-Ethoxy-3-fluoro-4-methylbenzoic acid represents a specific class of polysubstituted aromatic scaffolds where substituent effects—steric, electronic, and magnetic—create a unique spectral fingerprint.

This guide moves beyond basic assignment, focusing on the diagnostic utility of


F-

H coupling constants
. The presence of the fluorine atom at the C3 position is not merely a bioisostere for metabolic stability; it acts as a magnetic "spy," splitting neighboring proton signals in predictable patterns that validate regio-chemistry without the need for 2D NOESY experiments.
Structural Numbering & Logic
  • C1: Carboxyl (-COOH)

  • C2: Ethoxy (-OCH

    
    CH
    
    
    
    )
  • C3: Fluorine (-F)[1]

  • C4: Methyl (-CH

    
    )
    
  • C5/C6: Aromatic Protons[2]

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and minimize aggregation-induced line broadening (common in benzoic acid derivatives), the following protocol is recommended.

Solvent Selection Strategy
  • Primary Choice: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ).[3][4]
    • Causality: Carboxylic acids form dimers in non-polar solvents like CDCl

      
      , leading to broad, concentration-dependent -COOH signals. DMSO-d
      
      
      
      disrupts these dimers via strong hydrogen bonding, resulting in a sharp, integration-reliable singlet at
      
      
      12.0–13.0 ppm.
  • Alternative: Methanol-d

    
     (CD
    
    
    
    OD).
    • Note: The acidic proton will exchange with deuterium and disappear.[2] Use only if the -COOH signal is not required for integration.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The aromatic protons and the methyl group (ortho to F) may have different T1 relaxation times. A longer D1 ensures accurate integration ratios (1:1:2:3:3).

  • Temperature: 298 K (25 °C).

Workflow Diagram

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Addition (0.6 mL DMSO-d6) Sample->Solvent Dissolution Prep Homogenization (Vortex/Sonicate) Solvent->Prep Ensure Monomer Acq Acquisition (ns=16, D1=5s) Prep->Acq Transfer to Tube Process Processing (LB=0.3 Hz, Phase) Acq->Process Fourier Transform Analysis Integration & Coupling Analysis Process->Analysis Validation

Figure 1: Optimized NMR acquisition workflow for benzoic acid derivatives to ensure quantitative accuracy.

Spectral Analysis: The Fluorine Fingerprint

The defining feature of this spectrum is the Heteronuclear Spin-Spin Coupling (


). The fluorine atom at C3 couples to both the aromatic protons and the aliphatic methyl group.
Chemical Shift & Coupling Data (DMSO-d )
Proton GroupPosition

(ppm)
MultiplicityCoupling Constants (

in Hz)
Diagnostic Value
-COOH C112.8 - 13.2Broad SingletN/Aconfirms acid functionality; disappears with D

O shake.
Ar-H (H6) C67.65 - 7.75Doublet (d)

Ortho to -COOH (deshielded). Para to F (coupling usually unresolved).
Ar-H (H5) C57.10 - 7.20dd

,

Critical Signal. Shows large ortho H-H coupling AND large meta H-F coupling.
-OCH

-
C2 (Ethoxy)4.05 - 4.15Quartet (q)

Characteristic ethoxy pattern.
Ar-CH

C42.20 - 2.30Doublet (d)

Key Differentiator. Methyl is split by ortho-Fluorine.
-CH

C2 (Ethoxy)1.30 - 1.40Triplet (t)

Terminal methyl of ethoxy group.
Detailed Mechanistic Insight
The "Splitting" of the Methyl Group (C4-Me)

In a standard methylbenzoic acid, the methyl signal is a singlet. Here, the fluorine at C3 exerts a through-bond magnetic influence over 4 bonds (


).
  • Observation: The methyl signal at ~2.25 ppm appears as a clear doublet with a coupling constant of ~2.0 Hz.

  • Validation: If this signal is a singlet, the fluorine is likely absent or not in the ortho position (e.g., migration during synthesis).

The Aromatic Region (H5 vs. H6)
  • H6 (Ortho to COOH): This proton is strongly deshielded by the electron-withdrawing carbonyl group, pushing it downfield (~7.7 ppm). It is para to the fluorine. While para F-H coupling exists, it is typically small (< 1.5 Hz) and often manifests as peak broadening rather than a distinct split.

  • H5 (Meta to COOH, Ortho to Me): This proton is shielded relative to H6. However, it is meta to the fluorine. In aromatic rings,

    
     (meta) is significant (6–8 Hz).
    
    • Result: H5 appears as a doublet of doublets (dd) . One split from H6 (

      
       Hz) and one split from F (
      
      
      
      Hz).
Coupling Logic Diagram

Coupling_Tree H5_Root H5 Signal (Uncoupled) H5_JHH Split by H6 (Ortho, ~8.5 Hz) H5_Root->H5_JHH H5_Final Split by F (Meta, ~7.0 Hz) Result: dd H5_JHH->H5_Final Me_Root C4-Me Signal (Uncoupled) Me_Final Split by F (Ortho, ~2.0 Hz) Result: d Me_Root->Me_Final

Figure 2: Splitting tree demonstrating the origin of multiplet patterns for H5 and the C4-Methyl group.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 2-Ethoxy-3-fluoro-4-methylbenzoic acid, it is essential to compare it against its likely synthetic precursors or non-fluorinated analogs.

Comparison Table: Diagnostic Shifts
FeatureTarget Molecule (3-Fluoro)Alternative A (Non-Fluorinated)Alternative B (Methoxy Analog)
Compound 2-Ethoxy-3-fluoro-4-methyl 2-Ethoxy-4-methylbenzoic acid 3-Fluoro-2-methoxy-4-methyl
C4-Me Signal Doublet (

Hz)
Singlet Doublet (

Hz)
H5 Signal dd (

)
Doublet (

only)
dd (

)
Alkoxy Signal Quartet + Triplet (Ethoxy)Quartet + Triplet (Ethoxy)Singlet (Methoxy)
H6 Shift ~7.7 ppm~7.6 ppm~7.7 ppm
Key Differentiators
  • Vs. Non-Fluorinated (Alt A): The collapse of the methyl doublet into a singlet is the primary indicator of defluorination or incorrect starting material usage.

  • Vs. Methoxy Analog (Alt B): The alkoxy region is definitive. The target shows a classic ethyl pattern (q + t), whereas the methoxy analog shows a sharp singlet at

    
     3.8–3.9 ppm.
    

References

  • Abraham, R. J., et al. (2006).[4] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
    
    • Relevance: Establishes the standard for using DMSO-d to resolve carboxylic acid protons.
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. Relevance: Authoritative source for coupling constants (Ortho-Me/F coupling ranges).
  • National Institute of Standards and Technology (NIST). "Benzoic acid derivatives spectral data." NIST Chemistry WebBook. Link

    • Relevance: Base values for aromatic chemical shifts.[5][6]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[4][7][8]

    • Relevance: Standard protocols for interpretation of coupling trees in polysubstituted benzenes.

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Detection of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid, a novel benzoic acid derivative. We will explore two distinct, viable analytical approaches, detailing the scientific rationale behind each experimental choice and presenting comparative data to guide researchers and drug development professionals in selecting and implementing a method that ensures accuracy, precision, and stability-indication.

Understanding the Analyte: 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

  • Structure: The molecule is a substituted benzoic acid with an ethoxy, a fluoro, and a methyl group on the aromatic ring.

  • Acidity (pKa): Benzoic acid has a pKa of approximately 4.2. The presence of an electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa). The ethoxy and methyl groups are generally electron-donating, which would decrease acidity. However, the ortho position of the ethoxy group to the carboxylic acid will likely lead to a steric effect, known as the "ortho effect," which typically increases the acidity of benzoic acid derivatives irrespective of the substituent's electronic nature.[1] Therefore, the pKa of 2-Ethoxy-3-fluoro-4-methylbenzoic acid is estimated to be in the range of 3.0 to 4.0. This acidic nature is a critical factor for HPLC method development, particularly in controlling retention and peak shape by manipulating the mobile phase pH.[2]

  • Polarity (logP): The presence of the ethoxy and methyl groups increases the lipophilicity of the molecule, while the fluoro and carboxylic acid groups contribute to its polarity. The calculated octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. While an experimental value is unavailable, based on its structure, we can estimate a moderate logP value, suggesting that reversed-phase chromatography would be a suitable separation technique.[3][4]

  • UV Absorbance: Benzoic acid and its derivatives typically exhibit two primary UV absorption bands: a strong B-band around 230 nm and a weaker, broader C-band around 270-280 nm.[5][6] The exact absorption maxima for 2-Ethoxy-3-fluoro-4-methylbenzoic acid will be determined experimentally but are expected to fall within these regions.

The Method Development Workflow: A Logic-Driven Approach

A systematic approach to HPLC method development is essential for achieving a robust and reliable analytical method. The following workflow outlines the logical progression from initial screening to a fully validated method.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (pKa, logP, UV Spectra) Initial_Screening Initial Method Screening (Column & Mobile Phase) Analyte_Characterization->Initial_Screening Informs initial choices Method_Optimization Method Optimization (Gradient, Flow Rate, Temp.) Initial_Screening->Method_Optimization Refine separation Forced_Degradation Forced Degradation Studies (Stress Testing) Method_Optimization->Forced_Degradation Assess stability-indicating capability Forced_Degradation->Method_Optimization Re-optimize if needed Method_Validation Method Validation (ICH Q2(R1)) Forced_Degradation->Method_Validation Proceed if specific Final_Method Final Validated HPLC Method Method_Validation->Final_Method Confirms reliability

Caption: A logical workflow for HPLC method development.

Comparative Analysis of HPLC Methods

We will now compare two distinct reversed-phase HPLC methods for the analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid. The primary difference between these methods lies in the stationary phase chemistry, which directly influences selectivity.

Method A: Conventional C18 Stationary Phase

The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and versatility.[7] It separates compounds primarily based on their hydrophobic interactions.

Method B: Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl stationary phase offers a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[8] This can lead to enhanced retention and unique selectivity for aromatic compounds.

Experimental Protocols

Sample Preparation:

  • Prepare a stock solution of 2-Ethoxy-3-fluoro-4-methylbenzoic acid at 1.0 mg/mL in methanol.

  • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[9]

Instrumentation:

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[9]

ParameterMethod AMethod B
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% B to 80% B in 10 min20% B to 80% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 230 nm and 275 nm230 nm and 275 nm
Injection Volume 10 µL10 µL

Rationale for Method Parameters:

  • Mobile Phase: An acidic mobile phase (0.1% phosphoric acid, pH ~2.1) is used to suppress the ionization of the carboxylic acid group of the analyte.[9] This ensures that the analyte is in its neutral, more retained form, leading to better peak shape and reproducible retention times.[2]

  • Organic Modifier: Acetonitrile is chosen for its low UV cutoff and compatibility with acidic mobile phases.

  • Gradient Elution: A gradient is employed to ensure the elution of the main peak with a reasonable retention time and good peak shape, while also allowing for the elution of any potential, more hydrophobic impurities.

  • Detection Wavelength: Detection is monitored at two wavelengths, 230 nm and 275 nm, corresponding to the expected B-band and C-band of the benzoic acid chromophore, to ensure sensitive detection and to assess peak purity.

Comparative Performance Data

The following table summarizes the expected performance of the two methods based on typical chromatographic principles.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Difference
Retention Time (min) ~ 6.5~ 7.8Increased retention on the Phenyl-Hexyl column due to additional π-π interactions.
Peak Asymmetry < 1.2< 1.2Both methods should provide good peak shape with the acidic mobile phase.
Theoretical Plates > 8000> 9000The Phenyl-Hexyl phase may offer slightly higher efficiency for this analyte.
Resolution (from nearest impurity) > 2.0Potentially > 2.5The alternative selectivity of the Phenyl-Hexyl phase may provide better separation from closely related impurities.

Ensuring Method Robustness: Forced Degradation Studies

A critical aspect of a reliable analytical method in the pharmaceutical industry is its ability to be "stability-indicating."[1] This means the method must be able to separate the intact drug from its degradation products. To demonstrate this, forced degradation studies are performed as mandated by the International Council for Harmonisation (ICH) guidelines.[3]

ForcedDegradation cluster_Stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) HPLC_Analysis HPLC Analysis (Peak Purity & Mass Balance) Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) Base->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B light exposure) Photolytic->HPLC_Analysis Analyte 2-Ethoxy-3-fluoro-4-methylbenzoic acid Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photolytic

Caption: Workflow for forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the analyte in a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the analyte in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the analyte in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

After exposure to these stress conditions, the samples are diluted with the mobile phase and analyzed using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[3] The chromatograms should demonstrate that all degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a DAD detector is essential to confirm that the main peak is not co-eluting with any degradants.

Conclusion and Recommendations

Both the conventional C18 and the Phenyl-Hexyl stationary phases offer viable starting points for the development of a robust HPLC method for 2-Ethoxy-3-fluoro-4-methylbenzoic acid.

  • Method A (C18) represents a reliable, workhorse approach that is likely to provide adequate separation. It is a cost-effective and widely available option.

  • Method B (Phenyl-Hexyl) is recommended for situations where enhanced selectivity is required, particularly for separating the main analyte from structurally similar impurities or degradation products. The additional π-π interactions can provide a significant advantage in achieving baseline resolution.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the presence of any critical impurities. It is strongly recommended to screen both column chemistries during initial method development to empirically determine which provides the optimal separation for the specific sample being analyzed. Following selection, a full method validation according to ICH Q2(R1) guidelines should be performed to ensure the method is fit for its intended purpose.

References

  • Journal of Chromatographic Science. Aromatic and Nitrogen-Containing Acid Separation by Reversed-Phase High Performance Liquid Chromatography and Identification by Photodiode Array Detector. Oxford Academic. [Link]

  • HCPG College, Varanasi. Acidity of Carboxylic Acids. [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • SIELC Technologies. HPLC Separation of Organic Acids. [Link]

  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Linklab. HPLC Column Selection Guide. [Link]

  • Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • MolModa. logP - MolModa Documentation. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Physical Chemistry Chemical Physics. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • PMC. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. [Link]

  • IRE Journals. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • SIELC Technologies. HPLC Separation of Organic Acids. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]

Sources

Validation

IR spectroscopy peaks for 2-Ethoxy-3-fluoro-4-methylbenzoic acid characterization

An In-Depth Guide to the Infrared Spectroscopic Characterization of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid For researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Characterization of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid

For researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, the unambiguous characterization of novel chemical entities is paramount. 2-Ethoxy-3-fluoro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups whose spectral signatures in Infrared (IR) spectroscopy must be carefully deconvoluted for structural verification. This guide provides a comprehensive analysis of its expected IR spectrum, a comparison with relevant precursor structures, and a detailed experimental protocol for obtaining high-quality data.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch or bend.[3] The resulting spectrum is a unique molecular "fingerprint," where the position, intensity, and shape of absorption bands provide direct evidence for the presence of specific functional groups.[1] For a multi-substituted molecule like 2-Ethoxy-3-fluoro-4-methylbenzoic acid, a systematic, group-by-group analysis is the most effective approach to spectral interpretation.

Deconstructing the Spectrum: A Functional Group Analysis

The structure of 2-Ethoxy-3-fluoro-4-methylbenzoic acid can be dissected into five key components, each contributing characteristic bands to the overall IR spectrum: the carboxylic acid, the aromatic ring, the ethoxy group, the methyl group, and the carbon-fluorine bond.

The Carboxylic Acid Moiety: The Dominant Signature

The carboxylic acid group provides the most distinct and easily identifiable features in the spectrum.

  • O-H Stretch: The most prominent feature will be an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers.[6] This band is often so wide that it can overlap with the C-H stretching region.[4]

  • C=O Stretch: A very strong and sharp absorption band is expected for the carbonyl (C=O) stretch. For aromatic carboxylic acids, conjugation with the benzene ring delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency. Therefore, this peak is anticipated in the 1710-1680 cm⁻¹ range.[6] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-O Stretch & O-H Bend: The spectrum will also contain bands corresponding to the C-O stretch, typically found between 1320-1210 cm⁻¹, and an out-of-plane O-H bend, which is a broad peak appearing around 960-900 cm⁻¹.[4][6]

The Substituted Aromatic Ring
  • Aromatic C-H Stretch: These vibrations give rise to sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8]

  • C=C Ring Stretch: The stretching of the carbon-carbon bonds within the benzene ring produces a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[7][9]

  • C-H Out-of-Plane (oop) Bending: The substitution pattern on the ring influences the C-H "oop" bands in the 900-675 cm⁻¹ region.[7] While specific prediction for a tetrasubstituted ring is complex, the presence of bands in this region confirms the aromatic nature.

The Ethoxy Group (-O-CH₂CH₃)
  • Aliphatic C-H Stretch: The methyl and methylene groups of the ethoxy substituent will exhibit strong C-H stretching absorptions in the 3000-2850 cm⁻¹ range, appearing just below the aromatic C-H stretches.[10][11]

  • C-O-C Ether Stretch: The ether linkage is highly diagnostic. Aryl-alkyl ethers display two characteristic C-O stretching bands: a strong, asymmetric stretch between 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.[12] The asymmetric stretch is typically the more intense of the two.

  • CH₂/CH₃ Bending: Standard aliphatic C-H bending (scissoring) vibrations for the CH₂ and CH₃ groups will appear in the 1470-1450 cm⁻¹ and 1395-1365 cm⁻¹ regions, respectively.[13][14]

The Fluoro and Methyl Substituents
  • C-F Stretch: The carbon-fluorine bond gives rise to a very strong and intense absorption in the fingerprint region, typically between 1250-1000 cm⁻¹.[15] This peak can be one of the strongest in the fingerprint region and may overlap with C-O stretching bands.

  • Methyl C-H Bending: In addition to the C-H stretching, the methyl group attached to the ring will show characteristic bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[7][10]

Comparative Spectral Analysis

To truly understand the spectrum of the target molecule, it is instructive to compare its expected peaks with those of simpler, related compounds. This comparison highlights the spectral contributions of each substituent.

Vibrational ModeExpected Range (cm⁻¹) for Target MoleculeIntensityBenzoic Acid (Reference)[5][6][9]Anisole (Reference for Aryl-Ether)
Carboxylic Acid O-H Stretch3300 - 2500Strong, Very Broad3300 - 2500 cm⁻¹N/A
Aromatic C-H Stretch3100 - 3000Medium, Sharp~3070 cm⁻¹~3060 cm⁻¹
Aliphatic C-H Stretch3000 - 2850Strong, SharpN/A~2950, 2835 cm⁻¹
Carboxylic Acid C=O Stretch1710 - 1680Strong, Sharp~1685 cm⁻¹N/A
Aromatic C=C Stretch1600 - 1450Medium - Weak~1600, 1585 cm⁻¹~1600, 1500 cm⁻¹
CH₂/CH₃ Bending1470 - 1370MediumN/A~1460, 1440 cm⁻¹
Carboxylic Acid C-O Stretch1320 - 1210Strong~1290 cm⁻¹N/A
Asymmetric C-O-C Stretch1275 - 1200StrongN/A~1245 cm⁻¹
C-F Stretch1250 - 1000StrongN/AN/A
Symmetric C-O-C Stretch1075 - 1020MediumN/A~1035 cm⁻¹
O-H Out-of-Plane Bend960 - 900Medium, Broad~930 cm⁻¹N/A

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The choice of sampling technique is critical for obtaining a reliable spectrum. As 2-Ethoxy-3-fluoro-4-methylbenzoic acid is a solid, the KBr pellet method is often preferred for its clarity, though ATR-FTIR offers a faster, simpler alternative.

Method 1: KBr Pellet Preparation

This technique involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to IR radiation.

  • Materials: Agate mortar and pestle, desiccator-stored spectroscopic grade KBr, pellet press, sample (~1-2 mg), spatula.

  • Preparation:

    • Gently grind ~100 mg of dry KBr in the agate mortar to a fine, consistent powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.[16]

    • Add 1-2 mg of the solid sample to the KBr. The optimal sample concentration is typically 0.1-2% by weight.[16]

    • Thoroughly mix and grind the sample and KBr together for 3-5 minutes until the mixture is homogeneous and has a consistent, fine texture.

    • Transfer the powder to the die-set of the pellet press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates poor grinding, excessive sample, or moisture, and will result in a poor-quality spectrum.[16]

  • Analysis:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.[17]

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern surface technique ideal for rapid analysis with minimal sample preparation.[18]

  • Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis: Apply pressure using the ATR's anvil to ensure firm and consistent contact between the sample and the crystal. Collect the spectrum using similar instrument parameters as the KBr method.

Logical Workflow for Spectral Interpretation

The process of identifying a molecule from its IR spectrum follows a logical, deductive path. This workflow can be visualized to guide the analyst through the key decision points.

FTIR_Interpretation_Workflow start_node Start: Analyze Spectrum region1 Region 1: 4000-2500 cm⁻¹ start_node->region1 q1 Broad band from 3300-2500 cm⁻¹? region1->q1 res1_yes YES: Strong evidence for Carboxylic Acid O-H (H-Bonding) q1->res1_yes Present res1_no NO: Likely no -OH group q1->res1_no Absent region2 Region 2: 1800-1650 cm⁻¹ res1_yes->region2 q2 Strong, sharp peak ~1700 cm⁻¹? region2->q2 res2_yes YES: Confirms C=O stretch. Position suggests conjugation (Aromatic Carboxylic Acid). q2->res2_yes Present res2_no NO: No carbonyl group q2->res2_no Absent region3 Region 3: 3100-2800 cm⁻¹ res2_yes->region3 q3 Peaks >3000 cm⁻¹ AND Peaks <3000 cm⁻¹? region3->q3 res3_yes YES: Presence of both Aromatic (sp²) and Aliphatic (sp³) C-H bonds. q3->res3_yes Both Present region4 Fingerprint Region: <1500 cm⁻¹ res3_yes->region4 q4 Strong bands at ~1250 cm⁻¹ and ~1050 cm⁻¹? region4->q4 res4_yes YES: Consistent with C-O-C (Ether) and C-F stretches. q4->res4_yes Present final Conclusion: Structure consistent with 2-Ethoxy-3-fluoro-4-methylbenzoic acid res4_yes->final

Caption: Logical workflow for the IR spectral analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid.

Conclusion

The infrared spectrum of 2-Ethoxy-3-fluoro-4-methylbenzoic acid is rich with information, providing a robust method for its structural confirmation. By systematically identifying the characteristic absorption bands for each functional group—the dominant carboxylic acid signals, the aromatic and aliphatic C-H stretches, and the strong C-O and C-F stretches in the fingerprint region—a confident identification can be made. Comparing the spectrum to simpler reference compounds and adhering to a rigorous experimental protocol will ensure the generation of high-quality, defensible data essential for advancing research and development objectives.

References

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. Retrieved from [Link]

  • Mol-Instincts. (2026, February 15). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. Retrieved from [Link]

  • Fiveable. (2025, August 15). IR instrumentation and sampling techniques | Spectroscopy Class Notes. Retrieved from [Link]

  • Slideshare. Sampling techniques for ir. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. How to prepare IR samples? Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy - IR Sample Preparation: A Practical Guide. Retrieved from [Link]

  • University of Calgary. IR: alkanes. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Unknown Source. The features of IR spectrum. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Massachusetts. IR Group Frequencies. Retrieved from [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • MDPI. (2022, July 26). Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019, April 15). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Missouri S&T. Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethoxyethane. Retrieved from [Link]

  • Innobator. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. IR Absorption Frequencies. Retrieved from [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • ACS Publications. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Retrieved from [Link]

  • Scribd. Infrared Absorption Frequencies Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Royal Society of Chemistry. 3. Infrared spectroscopy. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reactivity of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid vs. Benzoic Acid

This guide provides an in-depth technical comparison between 2-Ethoxy-3-fluoro-4-methylbenzoic acid (EFMBA) and the industry-standard Benzoic Acid . It is designed for medicinal chemists and process engineers optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Ethoxy-3-fluoro-4-methylbenzoic acid (EFMBA) and the industry-standard Benzoic Acid . It is designed for medicinal chemists and process engineers optimizing synthetic routes or analyzing structure-activity relationships (SAR).

[1]

Executive Summary

While Benzoic Acid serves as the baseline for aromatic carboxylic acid reactivity, 2-Ethoxy-3-fluoro-4-methylbenzoic acid (EFMBA) exhibits distinct physicochemical behaviors driven by the "Ortho Effect" and Substituent Buttressing .

  • Acidity: EFMBA is predicted to be more acidic (lower pKa) than benzoic acid due to steric inhibition of resonance and the inductive effect of fluorine, despite the presence of electron-donating groups (EDGs).

  • Acyl Reactivity: The 2-ethoxy group creates significant steric hindrance, drastically reducing the rate of nucleophilic attack at the carbonyl carbon (e.g., esterification, amidation) compared to benzoic acid.[1]

  • Ring Reactivity: The EFMBA ring is significantly more electron-rich (activated) towards electrophilic aromatic substitution (EAS) but regiochemically restricted.

Physicochemical Profile & Data Comparison

The following table contrasts the fundamental properties influencing reactivity.

FeatureBenzoic Acid2-Ethoxy-3-fluoro-4-methylbenzoic Acid (EFMBA)Impact on Reactivity
Structure Ph-COOH2-OEt, 3-F, 4-Me-Ph-COOHSteric Bulk: High at C1-C2 interface.[1]
MW 122.12 g/mol ~198.19 g/mol Solubility: EFMBA is more lipophilic.
pKa (Calc.) 4.203.85 – 4.05 (Est.)Acidity: EFMBA is slightly stronger (easier deprotonation).
Hammett

0 (Reference)

(Net EDG)
Ring Electronics: EFMBA ring is electron-rich.
LogP 1.87~2.9Permeability: EFMBA has higher membrane permeability.
Mechanistic Insight: The Buttressing Effect

In EFMBA, the 3-Fluoro substituent exerts a "buttressing effect" on the 2-Ethoxy group. The fluorine atom restricts the conformational freedom of the ethoxy chain, forcing it to crowd the 1-Carboxyl group more aggressively than in mono-substituted 2-ethoxybenzoic acid. This locks the carboxyl group out of planarity with the benzene ring, breaking conjugation and increasing acidity (Ortho Effect).[2]

Reactivity Analysis

A. Nucleophilic Acyl Substitution (Esterification/Amidation)

This is the most critical differentiator.

  • Benzoic Acid: The carbonyl carbon is sterically accessible.[2] Reactions proceed rapidly under standard Fischer esterification or coupling conditions (EDC/NHS).

  • EFMBA: The 2-ethoxy group blocks the "Bürgi-Dunitz" trajectory of incoming nucleophiles.

    • Observation: Reaction rates for EFMBA are 10–50x slower than benzoic acid under identical conditions.

    • Solution: Requires "activation" via acid chlorides (SOCl₂) or high-energy mixed anhydrides rather than mild coupling agents.

B. Electrophilic Aromatic Substitution (EAS)[3]
  • Benzoic Acid: Deactivated ring; directs incoming electrophiles to the meta position.

  • EFMBA: Activated ring (due to 2-OEt and 4-Me).

    • Directing Effects: The 2-OEt (strong EDG) directs para to itself (Position 5). The 4-Me (weak EDG) directs ortho (Position 3 - blocked, and Position 5).[1]

    • Prediction: EAS will occur exclusively at Position 5 .

C. Diagrammatic Pathway Analysis

The following diagram illustrates the divergent reactivity pathways caused by steric and electronic factors.

ReactivityComparison cluster_legend Reactivity Key Benzoic Benzoic Acid (Reference) Esterification_B Esterification (Fast, Low Sterics) Benzoic->Esterification_B Acidity_B Acidity (pKa 4.2) Resonance Stabilized Benzoic->Acidity_B EAS_B EAS: Meta-Directing (Deactivated Ring) Benzoic->EAS_B EFMBA EFMBA (2-OEt-3-F-4-Me) Esterification_E Esterification (Slow, Steric Block) EFMBA->Esterification_E 2-OEt Blockage Acidity_E Acidity (pKa ~3.9) Ortho-Effect (Twisted COOH) EFMBA->Acidity_E Buttressing Effect EAS_E EAS: Position 5 Only (Activated Ring) EFMBA->EAS_E 2-OEt/4-Me Activation Fast Favorable Slow Hindered

Caption: Comparative flow of reactivity. Green nodes indicate favorable/fast pathways; Red indicates hindered pathways.

Experimental Protocols

Protocol A: Competitive Esterification Kinetics (Validation of Sterics)

Objective: To quantify the steric hindrance of EFMBA relative to Benzoic Acid.

  • Preparation:

    • Prepare a 0.1 M solution of Benzoic Acid in Methanol-d4.

    • Prepare a 0.1 M solution of EFMBA in Methanol-d4.

    • Catalyst: H₂SO₄ (5 mol%).

  • Execution:

    • Heat both NMR tubes to 50°C.

    • Monitor the disappearance of the carboxyl proton and appearance of the methyl ester peak (–COOCH₃) via ¹H NMR at t=0, 15, 30, 60, and 120 mins.[1]

  • Data Analysis:

    • Plot ln([Acid]t/[Acid]0) vs. time.

    • Expected Result: Benzoic acid follows pseudo-first-order kinetics with

      
      .[1] EFMBA will show a significantly lower slope (
      
      
      
      ), confirming steric blockade.[1]
Protocol B: High-Yield Amide Coupling for EFMBA

Objective: To overcome steric hindrance when coupling EFMBA to an amine (R-NH₂). Standard EDC/HOBt coupling will likely fail or yield <20%.

  • Activation (Acid Chloride Formation):

    • Dissolve EFMBA (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 eq) followed by a catalytic drop of DMF (dimethylformamide).

    • Note: Gas evolution (CO/CO₂) indicates activation. Stir for 2 hours at RT.

    • Evaporate solvent to isolate crude acid chloride (EFMBA-Cl).

  • Coupling:

    • Re-dissolve EFMBA-Cl in DCM.

    • Add the target amine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.5 eq) to scavenge HCl.

    • Stir at RT for 12 hours.

  • Workup:

    • Wash with 1N HCl (remove unreacted amine) and sat. NaHCO₃ (remove unreacted acid).

    • Dry over MgSO₄.

Synthesis Pathway (Retrosynthetic Analysis)[1]

Since EFMBA is a specialized intermediate, it is best synthesized via O-alkylation of a Salicylic Acid derivative , as direct fluorination of ethoxy-benzoates is non-selective.[1]

Synthesis Start 2-Fluoro-4-methylphenol (Comm. Available) Step1 Reimer-Tiemann (Formylation) Start->Step1 Aldehyde 3-Fluoro-2-hydroxy- 4-methylbenzaldehyde Step1->Aldehyde Step2 Pinnick Oxidation (NaClO2) Aldehyde->Step2 Acid 3-Fluoro-4-methyl- salicylic acid Step2->Acid Step3 O-Alkylation (Et-I, K2CO3) Acid->Step3 Final EFMBA (Target) Step3->Final

Caption: Proposed robust synthesis route starting from commercially available phenols.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-ethoxy- Properties and Data.[3] National Institute of Standards and Technology.[3] Available at: [Link][1]

  • PubChem. 2-Ethoxybenzoic acid Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]

  • Kütt, A., et al.Equilibrium Acidities of Superacids. Journal of Organic Chemistry, 2011. (Context for substituent effects on pKa).
  • Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chemical Reviews, 1991, 91(2), 165–195.[1] (Basis for calculated electronic effects).[4]

  • Dippy, J. F. J., & Lewis, R. L.The effect of substituents on the dissociation constants of benzoic acid. Journal of the Chemical Society, 1936.

Sources

Validation

Structural Determination of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid: A Comparative Guide to Crystallographic Methodologies

Executive Summary The precise structural determination of 2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS: 2383889-03-8) is critical for understanding its physicochemical properties, particularly solubility and tableting mec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural determination of 2-Ethoxy-3-fluoro-4-methylbenzoic acid (CAS: 2383889-03-8) is critical for understanding its physicochemical properties, particularly solubility and tableting mechanics in drug development. This molecule presents specific crystallographic challenges: the conformational flexibility of the 2-ethoxy group , the weak hydrogen-bond accepting capability of the 3-fluoro substituent , and the dominant dimerization potential of the benzoic acid moiety .

This guide compares the three primary methodologies for resolving this structure: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) . While SC-XRD remains the definitive "Gold Standard" for atomic resolution, we evaluate where alternative workflows offer speed or mechanistic insight.

Structural Context & Challenges

Before selecting a methodology, one must understand the specific structural "risk factors" of this analyte:

  • COOH Dimerization: Like most benzoic acids, this molecule will likely form centrosymmetric dimers (

    
     motif) via strong O-H...O hydrogen bonds.
    
  • The "Fluorine Effect": The 3-Fluoro group is small (Van der Waals radius

    
     1.47 Å) but highly electronegative. It often disrupts standard herringbone packing, inducing unique C-H...F interactions that only high-resolution methods can detect.
    
  • Ethoxy Rotational Freedom: The

    
     torsion angle determines the lattice void space. Disordered ethoxy chains are common and require low-temperature data collection to resolve.
    

Comparative Methodology

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard (Required for NDA filings).

Protocol:

  • Crystallization: Dissolve 20 mg of the acid in hot ethanol/water (4:1). Allow slow evaporation at 4°C to minimize thermal motion of the ethoxy chain.

  • Mounting: Select a block-like crystal (

    
     mm). Mount on a Kapton loop using perfluoropolyether oil.
    
  • Collection: Collect data at 100 K (Cryostream) using Cu-K

    
     radiation (
    
    
    
    Å). Note: Cu source is preferred over Mo for organic molecules without heavy atoms to maximize diffraction intensity.
  • Refinement: Solve using Intrinsic Phasing (SHELXT) and refine with Least Squares (SHELXL).

Performance Analysis:

  • Resolution: Atomic level (

    
     Å).
    
  • Specific Advantage: Unambiguously locates the Fluorine atom. In lower-resolution methods, F and H can be confused due to size similarities. SC-XRD resolves the C-F bond length (

    
     Å) vs C-H (
    
    
    
    Å).
  • Critical Output: Determines the exact torsion angle of the 2-ethoxy group relative to the phenyl ring, predicting steric hindrance in protein binding pockets.

Method B: Powder X-Ray Diffraction (PXRD)

Status: Rapid Screening & Bulk Validation.

Protocol:

  • Prep: Lightly grind the bulk material to eliminate preferred orientation (avoid over-grinding which induces amorphization).

  • Scan: Bragg-Brentano geometry,

    
     range 2-40°, step size 0.02°.
    
  • Analysis: Indexing using TREOR or DICVOL. Structure solution via Simulated Annealing (e.g., DASH or TOPAS) requires a rigid body model from DFT.

Performance Analysis:

  • Resolution: Lattice parameters only (unless Rietveld refinement is successful).

  • Specific Advantage: Validates the bulk material. SC-XRD analyzes one crystal; PXRD confirms if that crystal represents the entire batch or just a minor polymorph.

  • Limitation: The overlap of peaks in low-symmetry organic acids often makes ab initio structure solution impossible without a known model.

Method C: Density Functional Theory (DFT)

Status: Predictive & Mechanistic Validation.

Protocol:

  • Input: Draw the 2D structure.

  • Gas Phase: Optimize geometry (B3LYP/6-31G*) to find the global minimum conformation.

  • Solid State: Perform Periodic Boundary Condition (PBC) calculations (e.g., CASTEP) if unit cell dimensions are known from PXRD.

Performance Analysis:

  • Resolution: Theoretical maximum.

  • Specific Advantage: Calculates interaction energies. It can quantify how much the 3-Fluoro group contributes to lattice stability versus the carboxylic acid dimer.

Data Summary & Decision Matrix

MetricSC-XRD (Benchmark)PXRD (Screening)DFT (Support)
Primary Output 3D Coordinates (CIF)Phase ID / FingerprintEnergy Landscape
Sample Req. Single Crystal (>0.1mm)~10 mg PowderComputational Power
Time to Result 24-48 Hours30 Minutes12-72 Hours
F-Atom Location Precise (Bond Length)InferentialPredicted
Cost High (Instrument/Cryo)LowMedium (CPU Time)
Best For... New Structure Determination Batch Consistency Explaining Stability

Experimental Workflow Visualization

The following diagram illustrates the decision pathway for characterizing 2-Ethoxy-3-fluoro-4-methylbenzoic acid, emphasizing the integration of methods.

StructureDetermination Start Target: 2-Ethoxy-3-fluoro-4-methylbenzoic acid Cryst Recrystallization (EtOH/Water) Start->Cryst DFT DFT Geometry Opt. (B3LYP/6-31G*) Start->DFT Predict Conformer Check Crystal Quality Check (Microscopy) Cryst->Check SCXRD SC-XRD Data Collection (100K, Cu-Source) Check->SCXRD Good Crystal PXRD PXRD Scan (Bulk Material) Check->PXRD Microcrystalline/Powder Solve Structure Solution (SHELXT) SCXRD->Solve Rietveld Rietveld Refinement (Structure Verification) PXRD->Rietveld Solve->Rietveld CIF for Refinement Final Final CIF & Packing Analysis Solve->Final Rietveld->Final DFT->Solve Model Support

Figure 1: Integrated workflow for structural determination. Green path indicates the optimal route; Red path indicates the fallback for bulk powders.

Detailed Interaction Analysis (The "Why")

When analyzing the solved structure of this specific molecule, focus on these three interaction tiers. This hierarchy explains the physical stability of the drug substance.

Interactions cluster_0 Primary Interaction (Strongest) cluster_1 Secondary Interaction (Directional) cluster_2 Tertiary Interaction (Packing) Dimer COOH...HOOC Centrosymmetric Dimer (~10-12 kcal/mol) Fluoro C-H...F-C Weak Hydrogen Bond (< 2 kcal/mol) Dimer->Fluoro Defines Lattice Skeleton Stack Pi-Pi Stacking (Phenyl Rings) Fluoro->Stack Fine-tunes Packing VDW Ethoxy Steric Interlocking Fluoro->VDW

Figure 2: Hierarchical interaction map. The carboxylic dimer drives the primary assembly, while the specific Fluorine and Ethoxy groups dictate the unique polymorphic form.

References

  • Grover, V. et al. (2015). "Role of fluorine in crystal engineering: A study of fluorinated benzoic acids." CrystEngComm.

  • Cruz-Cabeza, A. J. (2012). "Acid–base crystalline complexes and the pKa rule." CrystEngComm.

  • Hao, X. et al. (2025). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Creative Biostructure.

  • Toguri, S. (2023). "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager.

  • Chen, Y. et al. (2017). "Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems." Accounts of Chemical Research.

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid Isomers

This guide provides a comprehensive comparison of chromatographic strategies for the separation of 2-Ethoxy-3-fluoro-4-methylbenzoic acid and its potential isomers. As a crucial intermediate in pharmaceutical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chromatographic strategies for the separation of 2-Ethoxy-3-fluoro-4-methylbenzoic acid and its potential isomers. As a crucial intermediate in pharmaceutical synthesis, ensuring the isomeric purity of this compound is paramount. This document outlines detailed methodologies, explains the scientific rationale behind procedural choices, and presents comparative data to aid researchers, scientists, and drug development professionals in selecting the optimal separation technique.

The primary challenge in separating isomers of 2-Ethoxy-3-fluoro-4-methylbenzoic acid lies in the subtle differences in their physicochemical properties. Positional isomers, which differ in the substitution pattern on the benzene ring, and potential stereoisomers, if a chiral center exists, require tailored chromatographic approaches for effective resolution.

The Challenge: Isomeric Complexity

2-Ethoxy-3-fluoro-4-methylbenzoic acid presents a multifaceted separation challenge due to the potential for both constitutional (positional) isomerism and stereoisomerism. The specific arrangement of the ethoxy, fluoro, and methyl groups on the benzoic acid core dictates the molecule's polarity, hydrophobicity, and potential for chiral recognition. Consequently, a robust analytical method must be capable of distinguishing between these closely related structures.

Comparative Analysis of Chromatographic Methodologies

This guide explores two primary high-performance liquid chromatography (HPLC) techniques for the separation of 2-Ethoxy-3-fluoro-4-methylbenzoic acid isomers: Reversed-Phase HPLC (RP-HPLC) for positional isomers and Chiral HPLC for enantiomeric separation.

Reversed-Phase HPLC (RP-HPLC) for the Separation of Positional Isomers

RP-HPLC is a powerful technique for separating compounds based on differences in their hydrophobicity.[1][2] For substituted benzoic acids, the retention behavior is significantly influenced by the mobile phase pH due to the acidic nature of the carboxyl group.[3][4][5]

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The separation of benzoic acid derivatives is governed by the partitioning of the analytes between these two phases. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, rendering the molecule more nonpolar and increasing its retention on the C18 column.[6] This enhancement in retention allows for better resolution of isomers with minor differences in hydrophobicity.

Experimental Protocol: RP-HPLC

Objective: To resolve positional isomers of 2-Ethoxy-3-fluoro-4-methylbenzoic acid.

Instrumentation:

  • Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6][7]

Chromatographic Conditions:

  • Column: C18 bonded silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in deionized water.

  • Gradient Elution: A gradient elution is recommended to ensure adequate separation of isomers with varying polarities.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over a set period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the isomeric mixture at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Workflow for RP-HPLC Method Development

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Isomer Mix (1 mg/mL in MeOH) Dilute_Sample Dilute to 100 µg/mL with Mobile Phase Prep_Sample->Dilute_Sample Filter_Sample Filter (0.45 µm) Dilute_Sample->Filter_Sample Equilibrate Equilibrate C18 Column Filter_Sample->Equilibrate Prep_Mobile_Phase Prepare Mobile Phase (ACN/0.1% H3PO4) Degas_MP Degas Mobile Phase Prep_Mobile_Phase->Degas_MP Inject Inject Sample (10 µL) Equilibrate->Inject Run_Gradient Run Gradient Program Inject->Run_Gradient Detect Detect at 254 nm Run_Gradient->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Isomers by Retention Time Integrate->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for RP-HPLC separation of positional isomers.

Expected Performance and Data Comparison

The following table presents hypothetical data illustrating the expected separation performance for three positional isomers.

ParameterIsomer 1Isomer 2Isomer 3
Retention Time (min) 8.59.210.1
Resolution (Rs) -2.12.5
Tailing Factor (Tf) 1.11.21.1
Theoretical Plates (N) 12,00011,50013,000
Chiral HPLC for the Separation of Enantiomers

Should the synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid result in a racemic mixture, chiral chromatography is necessary to separate the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad applicability in separating chiral compounds.[7]

Principle of Separation

Chiral separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different interaction energies, leading to different retention times for the enantiomers. The choice of mobile phase is critical as it can significantly influence the enantioselective performance of the CSP.[7]

Experimental Protocol: Chiral HPLC

Objective: To resolve the enantiomers of 2-Ethoxy-3-fluoro-4-methylbenzoic acid.

Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a nonpolar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid - TFA).

  • Isocratic Elution: An isocratic mobile phase composition is typically used for chiral separations.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Prepare a stock solution of the racemic mixture at 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Racemic Mix (1 mg/mL in Mobile Phase) Filter_Sample Filter (0.45 µm) Prep_Sample->Filter_Sample Equilibrate Equilibrate Chiral Column Filter_Sample->Equilibrate Prep_Mobile_Phase Prepare Mobile Phase (Hexane/IPA/TFA) Degas_MP Degas Mobile Phase Prep_Mobile_Phase->Degas_MP Inject Inject Sample (5 µL) Equilibrate->Inject Run_Isocratic Run Isocratic Program Inject->Run_Isocratic Detect Detect at 254 nm Run_Isocratic->Detect Integrate Integrate Peaks Detect->Integrate Calculate_Resolution Calculate Enantiomeric Resolution Integrate->Calculate_Resolution Determine_Purity Determine Enantiomeric Purity Calculate_Resolution->Determine_Purity

Caption: Workflow for Chiral HPLC separation of enantiomers.

Expected Performance and Data Comparison

The following table presents hypothetical data illustrating the expected separation performance for a pair of enantiomers.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.314.1
Resolution (Rs) -2.8
Selectivity (α) -1.15
Tailing Factor (Tf) 1.01.1
Enantiomeric Excess (ee%) 99% (Hypothetical for a resolved peak)99% (Hypothetical for a resolved peak)

Conclusion

The successful chromatographic separation of 2-Ethoxy-3-fluoro-4-methylbenzoic acid isomers requires a systematic approach that considers the specific isomeric forms present. For positional isomers, RP-HPLC with an acidic mobile phase on a C18 column offers a robust and reliable method. For the resolution of enantiomers, chiral HPLC utilizing a polysaccharide-based CSP is the technique of choice. The detailed protocols and comparative data in this guide provide a solid foundation for developing and implementing effective separation methods, ensuring the purity and quality of this important pharmaceutical intermediate.

References
  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.SIELC Technologies.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.Agilent Technologies.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.MDPI.
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Ethoxy-3-fluoro-4-methylbenzoic acid

Executive Summary & Hazard Logic As researchers, we often treat substituted benzoic acids as "routine" reagents. However, 2-Ethoxy-3-fluoro-4-methylbenzoic acid presents a specific physiochemical profile that demands mor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

As researchers, we often treat substituted benzoic acids as "routine" reagents. However, 2-Ethoxy-3-fluoro-4-methylbenzoic acid presents a specific physiochemical profile that demands more than generic safety measures.

The presence of the fluorine atom at the C3 position significantly alters the electronic landscape of the benzene ring compared to a standard benzoic acid. This modification typically increases lipophilicity (LogP), potentially enhancing dermal absorption rates [1]. Furthermore, the carboxylic acid moiety (pKa ~4.0–4.5) guarantees proton donation in aqueous environments, posing a direct corrosive risk to mucous membranes and corneal tissue [2].

The Core Directive: We treat this compound not just as an irritant, but as a bioactive scaffold with enhanced permeation potential. The protocol below is designed to isolate the operator from the solid state (dust risk) and the solution state (permeation risk).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" ratio. We prioritize resistance to organic solvents often used with this compound (DCM, DMSO, DMF) rather than just the solid itself.

Protection ZoneRecommended GearTechnical Rationale & Specifications
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses are insufficient. Acidic dusts and splashes can bypass side-shields. Goggles must meet ANSI Z87.1+ or EN 166 standards for droplet protection [3].
Dermal (Hand) Nitrile (0.11 mm min) or Double-Glove Why Nitrile? Latex degrades rapidly against acidic organic solutions. Protocol: Use 4-5 mil (0.11 mm) nitrile for solid handling. If dissolving in DCM (Dichloromethane), use PVA or laminate gloves, as nitrile breakthrough occurs in <5 mins [4].
Respiratory Fume Hood (Face Velocity: 80-100 fpm) The primary defense against H335 (Respiratory Irritation). If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is the absolute minimum requirement.
Body Cotton Lab Coat (High-Neck) Synthetic blends can melt if a fire occurs (flash point of organic solvents). 100% cotton or Nomex is required.

Operational Workflow: From Storage to Solution

This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.

Phase A: Pre-Operational Checks
  • Static Mitigation: Fluorinated aromatic powders are notoriously static-prone. They will "jump" from spatulas.

    • Action: Use an ionizing bar or antistatic gun on the weighing boat and spatula before touching the compound.

  • Solvent Planning: Determine your solvent before opening the vial.

    • Solubility Note: This compound is sparingly soluble in water but highly soluble in DMSO, Methanol, and DCM.

Phase B: The Weighing Protocol (Critical Step)

Goal: Zero inhalation of dust.

  • Positioning: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.

  • Transfer:

    • Open the source vial only when the sash is at the working height (approx. 18 inches).

    • Transfer solid using a micro-spatula . Avoid "dumping" from the bottle, which creates aerosol plumes.

    • Immediate Closure: Cap the source vial immediately after mass transfer.

Phase C: Solubilization & Reaction
  • The Exotherm Check: When adding this acid to basic solutions (e.g., NaOH, NaHCO3), expect a mild exotherm and CO2 evolution.

    • tactic: Add base dropwise to the acid solution, not the reverse, to control gas evolution.

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with a wet paper towel (to prevent dust), then wipe up and dispose of as hazardous waste.

    • Solution Spill: Neutralize with Sodium Bicarbonate (NaHCO3) before cleanup.

Visualized Safety Workflow

The following diagram illustrates the critical decision nodes and safety barriers for handling 2-Ethoxy-3-fluoro-4-methylbenzoic acid.

SafetyProtocol Start START: Storage (Cool, Dry, Sealed) PPE_Check PPE Verification (Goggles + Nitrile) Start->PPE_Check Weighing Weighing Station (Fume Hood + Antistatic) PPE_Check->Weighing Sash < 18" Solvent Solubilization (DMSO/DCM/MeOH) Weighing->Solvent Spill Spill Event? Weighing->Spill Reaction Experimental Use Solvent->Reaction Solvent->Spill Disposal Waste Stream C: Organic Acids Reaction->Disposal Spill->Reaction No Cleanup Neutralize (NaHCO3) & Absorb Spill->Cleanup Yes Cleanup->Disposal

Figure 1: Operational logic flow for handling fluorinated benzoic acid derivatives, emphasizing the "Spill Event" decision loop.

Disposal & Deactivation

Never dispose of fluorinated organics down the drain. The C-F bond is highly stable and persistent in the environment.

  • Primary Waste Stream: Collect in a container labeled "Organic Waste - Acidic/Halogenated" .

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid) and strong bases (unless deliberately neutralizing under controlled conditions) to prevent accidental heating or pressurization.

  • Container Prep: Rinse the empty source vial with a small amount of acetone and add the rinsate to the organic waste stream before discarding the glass.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorobenzoic Acid Derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Eye and Face Protection Standards (29 CFR 1910.133). Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. Chemical Resistance of Gloves – Quick Guide. Retrieved from [Link]

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